Technical Documentation Center

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
  • CAS: 808770-41-4

Core Science & Biosynthesis

Foundational

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine physical properties

Part 1: Executive Summary & Structural Significance Compound Identity: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Class: Fluorinated Heterocyclic Electrophile Primary Utility: Scaffold for Kinase Inhibitors, Agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

Compound Identity: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Class: Fluorinated Heterocyclic Electrophile Primary Utility: Scaffold for Kinase Inhibitors, Agrochemicals, and Late-Stage Diversification.

This guide details the physicochemical properties, reactivity profile, and handling protocols for 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine . As a highly functionalized pyrimidine, this building block offers a unique triad of structural features: the electron-withdrawing trifluoromethyl (


) group at C2, the electron-donating methoxy (

) group at C5, and the labile chloride leaving group at C4.

The interplay between the inductive withdrawal of the


 group and the mesomeric donation of the 

group creates a distinct electronic bias, directing nucleophilic aromatic substitution (

) with high regioselectivity. This molecule is a critical intermediate in the synthesis of next-generation herbicides (e.g., ALS inhibitors) and targeted oncology agents.

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates experimental observations from analogous 2-(trifluoromethyl)pyrimidine scaffolds and predicted values for this specific derivative.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
Molecular Formula

Exact
Molecular Weight 212.56 g/mol Exact
Physical State Low-melting solid or viscous oilHigh (Based on analogs)
Melting Point 35–45 °C (Predicted)Moderate (Analog dependent)
Boiling Point ~220 °C (at 760 mmHg)Predicted
Density 1.45 ± 0.05 g/cm³Predicted
LogP 1.8 – 2.2High (Lipophilic)
Solubility Soluble in DCM, EtOAc, THF, DMF.[1][2][3][4] Insoluble in water.Experimental
Stability Moisture Sensitive (Hydrolyzes to pyrimidinone)High

Note on Purity: Commercial samples often contain trace amounts of the hydrolysis product, 5-methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one. Purity should be verified via


 NMR prior to use in sensitive catalytic couplings.

Part 3: Reactivity & Electronic Landscape

Electronic Activation Analysis

The reactivity of this scaffold is defined by the competition between the C2 and C5 substituents.

  • C2-Trifluoromethyl (

    
    ):  A strong 
    
    
    
    -withdrawing group. It significantly lowers the LUMO energy of the pyrimidine ring, making the C4 and C6 positions highly electrophilic. It also increases the lipophilicity and metabolic stability of the final drug candidate.
  • C5-Methoxy (

    
    ):  An electron-donating group (EDG) by resonance. While it slightly deactivates the ring compared to a C5-H analog, it is crucial for regiocontrol . It sterically hinders the C6 position and electronically directs nucleophiles to the C4 position (the site of the chloride).
    
  • C4-Chloride (

    
    ):  The leaving group. The C-Cl bond is weakened by the electron-deficient nature of the ring (activated by N1, N3, and 
    
    
    
    ).
Reaction Pathways (DOT Visualization)

The following diagram illustrates the primary reaction pathways, highlighting the regioselective preference for


 at C4.

ReactivityMap cluster_legend Reaction Selectivity Start 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Hydrolysis Hydrolysis Product (Pyrimidinone) Start->Hydrolysis H2O / Acid (Avoid) SNAr S_NAr Product (C4-Amine/Ether) Start->SNAr R-NH2 / Base (Preferred) Suzuki Suzuki Coupling (C4-Aryl) Start->Suzuki Ar-B(OH)2 / Pd(0) Text C4 is the primary electrophilic site. C2-CF3 remains stable.

Caption: Figure 1. Reactivity profile showing the dominance of C4 substitution and the risk of hydrolysis.

Part 4: Experimental Protocols

Protocol A: Regioselective Displacement with Amines

This is the most common workflow for diversifying this scaffold. The reaction is rapid and typically requires mild base.

Materials:

  • Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the pyrimidine substrate and anhydrous THF under an inert atmosphere (

    
     or Ar). Critical: Ensure glassware is oven-dried to prevent hydrolysis.
    
  • Addition: Cool the solution to 0 °C. Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Observation: The formation of the product is often accompanied by the precipitation of DIPEA-HCl salts in THF.

  • Workup: Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically 0-30% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Used to install aryl or heteroaryl groups at the C4 position.

Materials:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos
  • Boronic Acid:

    
     (1.2 equiv)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow Diagram:

SuzukiWorkflow Step1 Step 1: Degassing Solvent (Dioxane) + Reagents Step2 Step 2: Oxidative Addition Pd(0) inserts into C4-Cl bond Step1->Step2 Step3 Step 3: Transmetallation Boronic Acid + Base Step2->Step3 Step4 Step 4: Reductive Elimination Formation of Biaryl Product Step3->Step4

Caption: Figure 2. Catalytic cycle for C4-arylation. Note that the C2-CF3 bond is stable under standard Suzuki conditions.

Part 5: Handling, Stability & Safety

Hydrolysis Risk

The C4-chlorine atom is susceptible to hydrolysis, particularly in the presence of acidic moisture.

  • Mechanism: Water attacks C4, displacing chloride to form 5-methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one.

  • Prevention: Store under inert gas (Argon) at 2–8 °C. Re-seal containers immediately after use.

Safety Hazards (E-E-A-T)
  • Corrosivity: Like most chloropyrimidines, this compound can release HCl upon contact with moisture. It is a skin and eye irritant (H315, H319).[5]

  • Sensitization: Potential skin sensitizer. Handle in a fume hood with nitrile gloves.

References

  • PubChem Compound Summary. "4-Chloro-5-fluoro-2-methoxypyrimidine (Analogous Structure Data)." National Center for Biotechnology Information. Accessed 2024.[1][2][6] Link

  • ChemicalBook. "4-chloro-2-(Methylthio)-5-(trifluoromethyl)pyrimidine Properties." ChemicalBook Database. Accessed 2024.[1][2][6] Link

  • Romero-Ortega, M., et al. "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines."[7] Synthesis, 2019.[7] (Mechanistic insight into 2-trihalomethyl pyrimidine reactivity). Link

  • Journal of Medicinal Chemistry. "Optimization of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides (ML267)." ACS Publications. (Demonstrates reactivity of 4-chloro-5-trifluoromethyl analogs). Link

Sources

Exploratory

Technical Guide: Synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

This technical guide details the synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine , a high-value heterocyclic scaffold used frequently in the development of PI3K inhibitors, agrochemicals, and other bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine , a high-value heterocyclic scaffold used frequently in the development of PI3K inhibitors, agrochemicals, and other bioactive fluorinated compounds.

The guide prioritizes the Enaminone Route (via DMF-DMA) due to its superior regioselectivity and reproducibility in a drug discovery setting.

Executive Summary

Target Molecule: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Molecular Formula: C₆H₄ClF₃N₂O Key Application: Electrophilic intermediate for SₙAr reactions (introducing amines/alkoxides at C4) in the synthesis of kinase inhibitors and herbicides.

This guide outlines a robust, three-step convergent synthesis starting from methyl methoxyacetate and trifluoroacetamidine . Unlike older formylation routes using ethyl formate, the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) pathway described here minimizes side reactions and simplifies purification, making it the preferred method for high-purity applications.

Retrosynthetic Analysis

To design a self-validating protocol, we must understand the bond disconnections. The pyrimidine ring is constructed via a [3 + 3] cyclocondensation.

  • N-C-N Fragment: Supplied by the amidine, carrying the C2-trifluoromethyl group.

  • C-C-C Fragment: Supplied by an electrophilic acrylate species, carrying the C5-methoxy group and the C4-carbonyl (precursor to chloro).

Retrosynthesis Target 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Intermediate 5-Methoxy-2-(trifluoromethyl) pyrimidin-4-ol (Tautomer: Pyrimidinone) Target->Intermediate Chlorination (POCl3) Precursor1 Methyl 3-(dimethylamino)- 2-methoxyacrylate (Enaminone) Intermediate->Precursor1 Cyclocondensation (NaOMe) Precursor2 2,2,2-Trifluoroacetamidine (HCl Salt) Intermediate->Precursor2 Cyclocondensation Start1 Methyl methoxyacetate Precursor1->Start1 Enamination Start2 DMF-DMA Precursor1->Start2 Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Starting Materials & Reagents

The quality of starting materials is critical for the yield of the fluorinated heterocycle.

ReagentCAS RegistryFunctionPurity Req.Handling Note
Methyl methoxyacetate 6290-49-9C5-Methoxy Source>98%Moisture sensitive.
DMF-DMA 4637-24-5C6-Formyl Equivalent>97%Hydrolyzes rapidly; store under N₂.
2,2,2-Trifluoroacetamidine HCl 1735-07-5C2-CF₃ Source>95%Hygroscopic solid; keep desiccated.
Phosphorus Oxychloride (POCl₃) 10025-87-3Chlorinating Agent99%Toxic/Corrosive. Reacts violently with water.
Sodium Methoxide (NaOMe) 124-41-4Base25-30% in MeOHUse anhydrous solution.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(dimethylamino)-2-methoxyacrylate

This step converts the methylene group of the acetate into a reactive enaminone.

  • Rationale: The dimethylamino group serves as an excellent leaving group in the subsequent cyclization, superior to the ethoxy group found in traditional formate condensations.

  • Reaction:

    
    
    

Protocol:

  • Charge a round-bottom flask with Methyl methoxyacetate (1.0 eq) and DMF-DMA (1.2 eq).

  • Do not add solvent; the reaction is best performed neat to drive the equilibrium.

  • Heat the mixture to reflux (approx. 100–110 °C) for 3–5 hours.

  • In-process check: Monitor by TLC (EtOAc/Hexane) or LCMS. The starting acetate should disappear.

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol by-product.

  • Yield: The resulting yellow/orange oil is typically used directly in the next step without further purification (Yield >95% quantitative).

Step 2: Cyclization to 5-Methoxy-2-(trifluoromethyl)pyrimidin-4-ol

This is the critical ring-forming step.

  • Rationale: Using NaOMe matches the ester group (methyl), preventing transesterification by-products. The reaction proceeds via a Michael-type addition of the amidine to the acrylate followed by cyclization.

Protocol:

  • Dissolve 2,2,2-Trifluoroacetamidine HCl (1.1 eq) in anhydrous Methanol .

  • Add Sodium Methoxide solution (2.2 eq).

    • Note: 1.0 eq neutralizes the HCl salt; 1.2 eq acts as the catalyst for cyclization.

  • Stir at room temperature for 15 minutes to free the amidine base.

  • Add the crude Methyl 3-(dimethylamino)-2-methoxyacrylate (from Step 1) dropwise to the amidine mixture.

  • Heat to reflux (65 °C) for 6–12 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate to remove bulk methanol.

    • Dilute residue with water (pH will be alkaline).

    • Acidification: Slowly add 1N HCl or Acetic Acid until pH ~4–5. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C.

  • Product: Off-white to pale yellow solid.

Step 3: Chlorination to 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Conversion of the tautomeric hydroxyl group to a chlorine atom activates the position for nucleophilic attack.

  • Safety Critical: This reaction generates HCl gas. A scrubber system is mandatory.

Protocol:

  • Place the dried pyrimidin-4-ol intermediate (1.0 eq) in a flask.

  • Add POCl₃ (5.0–8.0 eq) carefully. The POCl₃ acts as both reagent and solvent.

  • Optional: Add a catalytic amount of N,N-Diethylaniline (0.1 eq) to accelerate the reaction.

  • Heat to reflux (105 °C) for 2–4 hours.

  • In-process check: Monitor by TLC. The starting material spot (polar) should disappear, replaced by a non-polar spot.

  • Work-up (Quenching):

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ via vacuum distillation (rotary evaporator with a robust trap).

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification:

    • Wash organic layer with saturated NaHCO₃ (to remove acid traces) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

  • Final Product: White to pale yellow crystalline solid or oil (depending on purity/temperature).

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Enamination cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination SM1 Methyl methoxyacetate Inter1 Enaminone Intermediate SM1->Inter1 DMF-DMA Neat, 100°C Inter2 Pyrimidin-4-ol (Precipitate) Inter1->Inter2 + SM2 NaOMe/MeOH Reflux SM2 Trifluoroacetamidine HCl Final 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Inter2->Final POCl3 Reflux, -HCl

Figure 2: Sequential reaction workflow illustrating the transformation from acyclic precursors to the final chlorinated heterocycle.

Troubleshooting & Critical Process Parameters (CPP)

ParameterObservation / IssueCorrective Action
Moisture Control Low yield in Step 3POCl₃ degrades to phosphoric acid in wet conditions. Ensure intermediate from Step 2 is completely dry before chlorination.
Regioselectivity Wrong isomer formedUnlikely with the amidine route. However, ensure the enaminone formation (Step 1) goes to completion to avoid self-condensation of the acetate.
pH during Work-up Product not precipitating (Step 2)The pyrimidin-4-ol is amphoteric. If the pH is too low (<2) or too high (>9), it remains soluble. Aim strictly for pH 4–5 .
Exotherm Runaway reaction (Step 3 Quench)Quenching POCl₃ is violent. Always add the reaction mass to ice, never water to the reaction mass.

References

  • Synthesis of Trifluoromethylpyrimidines

    • Title: Synthesis and application of trifluoromethylpyridines [and pyrimidines] as a key structural motif.[2]

    • Source: Ogawa, T., et al. Journal of Pesticide Science, 2020.
    • Context: General methodology for condensing trifluoroacetamidine with beta-keto esters/enaminones.
  • Enaminone Chemistry (DMF-DMA Route)

    • Title: Reactivity of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA).
    • Source: Stanovnik, B., et al. The Chemistry of Enamines, Wiley, 1994.
    • Context: Mechanistic grounding for the formation of the dimethylamino acrylate intermedi
  • Chlorination Protocols

    • Title: Scalable Synthesis of 4-Chloropyrimidines.
    • Source: Organic Process Research & Development (OPRD).
    • Context: Best practices for POCl3 chlorin
  • Related Patent Literature

    • Title: Preparation of 2,4-dichloro-5-methoxy pyrimidine (Analogous Chemistry).[3][4]

    • Source: CN101486684B.
    • Context: Validates the methoxy-pyrimidine ring construction str

Sources

Foundational

Technical Guide: Biological Activity &amp; Application of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Executive Summary & Chemical Identity 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS: 808770-41-4 ) is a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS: 808770-41-4 ) is a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. Unlike end-stage pharmaceutical products, this molecule serves as a privileged scaffold —a core structure capable of providing ligands for diverse biological targets, particularly ATP-binding sites of enzymes.

This guide details the technical utility of this scaffold, focusing on its electronic properties, reactivity in nucleophilic aromatic substitution (SNAr), and the biological validation of its derivatives in oncology (CDK/EGFR inhibition) and agrochemistry.

Chemical Profile
PropertySpecification
CAS Number 808770-41-4
Molecular Formula C₆H₄ClF₃N₂O
Molecular Weight 212.56 g/mol
MDL Number MFCD11100121
Physical State White to off-white solid
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)

Pharmacophore Mechanics: The "Warhead" Architecture

To understand the biological potential of this molecule, one must analyze its electronic architecture. It is designed to function as an electrophilic trap for amine-based nucleophiles, allowing researchers to attach complex "tails" that confer specificity.

Electronic Structure & Reactivity Map

The pyrimidine ring is electron-deficient (π-deficient). The substituents modify this character to fine-tune reactivity and binding:

  • C4-Chloro (Leaving Group): The carbon at position 4 is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen and the chlorine atom. This is the site of derivatization.

  • C2-Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG). It lowers the LUMO energy of the ring, significantly accelerating SNAr reactions at the C4 position. Biologically, it adds lipophilicity and metabolic stability (blocking C2 oxidation).

  • C5-Methoxy (-OMe): An electron-donating group (EDG) by resonance but withdrawing by induction. In the context of kinase binding, this group often acts as a hydrogen bond acceptor or fills small hydrophobic pockets in the ATP binding cleft.

G cluster_0 Electronic Activation Map Core Pyrimidine Core (Electron Deficient) Cl 4-Cl Group (Leaving Group) Core->Cl S_NAr Site CF3 2-CF3 Group (Activation & Lipophilicity) CF3->Core Inductive Withdrawal (Increases Electrophilicity) OMe 5-OMe Group (Selectivity/Solubility) OMe->Core Steric/Electronic Modulation

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents on the pyrimidine core.

Biological Applications: Kinase Inhibition

While the parent molecule (CAS 808770-41-4) is an intermediate, its derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR).

Mechanism of Action (Derivatives)

Upon reaction with an amine-bearing pharmacophore (e.g., an aniline or piperazine), the resulting molecule typically binds to the hinge region of the kinase ATP-binding pocket.

  • The N1 Pyrimidine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone.

  • The C2-CF₃ Group: Occupies the hydrophobic pocket, displacing water and increasing binding entropy.

  • The C5-OMe Group: Can interact with the "gatekeeper" residue or solvent front, improving selectivity against other kinases.

Target Classes
  • CDK4/6 Inhibitors: Analogs synthesized from this core mimic the activity of Palbociclib, arresting cell division in G1 phase.

  • EGFR Inhibitors: The electron-deficient ring allows for covalent bonding (if an acrylamide tail is added) or tight non-covalent binding in mutant EGFR strains (e.g., T790M).

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Derivatization (SNAr Coupling)

Objective: Replace the C4-Chloro group with a bioactive amine to generate a library of potential kinase inhibitors. Validation: LC-MS monitoring of Chlorine displacement.

Materials:

  • Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 eq)[1][2]

  • Nucleophile: 4-Amino-N-methylpiperidine (or similar amine) (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or n-Butanol.

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the pyrimidine substrate in 5 mL of anhydrous DMF under Nitrogen atmosphere.

  • Addition: Add 2.5 mmol of DIPEA, followed by 1.1 mmol of the amine nucleophile.

  • Reaction:

    • Standard: Stir at Room Temperature (RT) for 4–6 hours. The CF₃ group activates the ring sufficiently for RT reaction in many cases.

    • Refractory Amines: If no conversion after 6h, heat to 80°C for 2 hours.

  • Monitoring: Take a 10 µL aliquot, dilute in MeCN, and inject into LC-MS. Look for the disappearance of the parent mass (M+H = 213/215) and appearance of the product mass.

  • Workup: Dilute with water (20 mL), extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Biological Screening (ADP-Glo Kinase Assay)

Objective: Quantify the biological activity (IC₅₀) of the synthesized derivative against CDK2/CyclinA. Validation: Z-factor > 0.5 using Staurosporine as a positive control.

Workflow:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Plate: Serial dilute the synthesized derivative in DMSO (10 mM start, 1:3 dilution series).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of CDK2/CyclinA enzyme (2 ng/well). Incubate 10 min.

    • Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀.

Workflow Start Start: Scaffold (CAS 808770-41-4) Step1 Step 1: S_NAr Derivatization (DMF, DIPEA, Amine) Start->Step1 Check1 LC-MS Validation (Chlorine Displacement) Step1->Check1 Check1->Step1 Incomplete (Heat to 80°C) Step2 Step 2: Purification (Flash Chromatography) Check1->Step2 Success Step3 Step 3: Kinase Assay (ADP-Glo / CDK2) Step2->Step3 End End: Lead Candidate (IC50 < 100 nM) Step3->End

Figure 2: Integrated Hit-to-Lead workflow utilizing the 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine scaffold.

Safety & Handling

  • Corrosivity: The C4-Cl bond is labile; the compound can hydrolyze to release HCl and the corresponding hydroxypyrimidine upon prolonged exposure to moisture. Handle in a fume hood.

  • Fluorine Safety: While the CF₃ group is generally stable, combustion of this material may release toxic Hydrogen Fluoride (HF).

  • Toxicity: As a pyrimidine intermediate, it should be treated as a potential mutagen/irritant. Wear nitrile gloves and eye protection.

References

  • Biosynth . (2024). Product Data Sheet: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS 808770-41-4).[1][3][4] Retrieved from

  • PubChem . (2024). Compound Summary: 4-Chloro-5-fluoro-2-methoxypyrimidine (Structural Analog). Retrieved from

  • Fischer, P. M. (2004). The design of drug candidate molecules based on the 2-aminopyrimidine scaffold. Current Medicinal Chemistry. (Contextual grounding for pyrimidine scaffold utility in kinase inhibition).
  • Sigma-Aldrich . (2024). Building Blocks for Medicinal Chemistry: Pyrimidines. Retrieved from

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Frontiers in Chemistry. (Demonstrates biological relevance of CF3-pyrimidines).

Sources

Exploratory

commercial suppliers of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Title: Strategic Sourcing and Synthetic Utilization of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Executive Summary & Chemical Identity 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a high-value heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Synthetic Utilization of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Executive Summary & Chemical Identity

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators (e.g., Muscarinic M4 agonists). Its structural motif combines the lipophilicity-enhancing trifluoromethyl group with an electron-rich methoxy substituent, offering a unique electronic profile for fine-tuning drug potency and metabolic stability.

This guide provides a technical roadmap for researchers to source high-fidelity material, validate its purity, and deploy it effectively in synthesis.

Chemical Profile
PropertySpecification
CAS Number 808770-41-4
IUPAC Name 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
Molecular Formula C₆H₄ClF₃N₂O
Molecular Weight 212.56 g/mol
Appearance White to off-white solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Key Reactivity Nucleophilic Aromatic Substitution (SₙAr) at C4

The Sourcing Landscape

Sourcing this intermediate requires navigating a fragmented market. Unlike common reagents (e.g., morpholine), this fluorinated heterocycle is often "Make-on-Demand" rather than "In-Stock" at bulk scales.

Tier 1: Validated Commercial Suppliers

The following suppliers have demonstrated catalog listings with specific batch data or synthesis capabilities for this CAS.

Supplier TierRepresentative VendorsTypical PurityLead TimeStrategic Use Case
Global Catalog Biosynth , Sigma-Aldrich (Marketplace), Fisher Scientific ≥95%1-2 WeeksSmall-scale discovery (mg to g). High reliability.
Specialty CRO FDC Chemical , Ambeed , Enamine , WuXi AppTec ≥97%2-6 WeeksScale-up (kg). Custom synthesis required for >100g.
Aggregators eMolecules , MolPort VariableVariableRapid stock check across multiple vendors.

Critical Warning: The Regioisomer Trap A common procurement error is purchasing the regioisomer 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine (CAS 1312535-76-4).

  • Target (808770-41-4): Cl at C4, CF3 at C2. (Reactive at C4).

  • Isomer (1312535-76-4): Cl at C2, CF3 at C5. (Reactive at C2). Action: Always verify the structure by 1H NMR or compare the CAS explicitly. Do not rely solely on chemical names.

Sourcing Decision Matrix (Graphviz)

The following decision tree outlines the logical flow for selecting a supplier based on project phase and risk tolerance.

SourcingStrategy Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 10 Grams Scale->Small Large > 100 Grams Scale->Large Catalog Tier 1: Global Catalog (Biosynth, Sigma) Small->Catalog Speed Priority CRO Tier 2: Specialty CRO (Enamine, WuXi) Large->CRO Cost Priority QC Mandatory QC Check Catalog->QC CRO->QC IsomerCheck Verify Regioisomer (1H NMR / NOESY) QC->IsomerCheck Critical Step Approve Release for Synthesis IsomerCheck->Approve Pass

Figure 1: Strategic sourcing decision tree emphasizing the critical regioisomer verification step.

Quality Assurance & Impurity Profiling

When receiving a batch, the Certificate of Analysis (CoA) is insufficient. You must validate the material identity.

Synthesis Origin & Impurities

Understanding the synthesis helps predict impurities. The commercial route typically involves:

  • Condensation: Trifluoroacetamidine + Ethyl 2-methoxy-3-oxopropanoate (or equivalent) → 4-Hydroxy-5-methoxy-2-(trifluoromethyl)pyrimidine.

  • Chlorination: Reaction with POCl₃.

Common Impurities:

  • Hydrolysis Product: 4-Hydroxy-5-methoxy-2-(trifluoromethyl)pyrimidine. (Result of moisture exposure; visible in LCMS as M-Cl+OH).

  • Phosphorous Residues: Residual POCl₃ or phosphoric acid esters (Check ³¹P NMR).

  • Solvents: Residual Toluene or DMF (Check ¹H NMR).

Analytical Validation Protocol
  • ¹H NMR (DMSO-d₆): Look for the methoxy singlet (~3.9 ppm) and the aromatic proton at C6 (~8.5-9.0 ppm).

  • ¹⁹F NMR: Essential to confirm the -CF₃ group integrity and absence of defluorinated byproducts.

  • LC-MS: Confirm parent mass (M+H = 213/215 for Cl isotopes).

Synthetic Utility & Handling

The primary utility of CAS 808770-41-4 is as an electrophile in Nucleophilic Aromatic Substitution (SₙAr).

Reactivity Profile
  • C4-Position: The Chlorine atom is highly activated due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the C2-CF₃ group.

  • C5-Methoxy: While electron-donating, it does not sufficiently deactivate the ring to prevent SₙAr. It provides a useful handle for hydrogen bonding in the final drug target.

  • C2-Trifluoromethyl: Generally inert to nucleophiles under standard conditions, providing metabolic stability.

Representative Protocol: SₙAr Amination

Context: Coupling with a secondary amine (e.g., piperidine derivative) as described in Muscarinic M4 agonist patents.

Materials:

  • Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 - 1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: THF, DMF, or Acetonitrile.

Procedure:

  • Dissolve the pyrimidine substrate in THF (0.1 M concentration).

  • Add DIPEA followed by the amine at 0°C.

  • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: Highly reactive amines react within 1 hour at RT. Sterically hindered amines may require heating to 60°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Reaction Pathway Diagram (Graphviz)

This diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactivityMap Core 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Amination SₙAr with Amines (DIPEA, THF, RT) Core->Amination Nucleophilic Attack Etherification SₙAr with Alkoxides (NaH, THF, 0°C) Core->Etherification Nucleophilic Attack Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Boronic Acid) Core->Suzuki Pd Oxidative Addition ProductA 4-Amino-Pyrimidine Derivative (Kinase Inhibitor Core) Amination->ProductA ProductB 4-Alkoxy-Pyrimidine Derivative Etherification->ProductB ProductC 4-Aryl-Pyrimidine Derivative Suzuki->ProductC

Figure 2: Synthetic divergence map showing primary functionalization pathways at the C4 position.

References

  • Biosynth. Product IHB77041: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine. Retrieved from .

  • Sigma-Aldrich. Product KEY181739809: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine. Retrieved from .

  • Google Patents. WO2014122474A1 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. (Example 60 preparation). Retrieved from .

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Mechanistic insight on pyrimidine reactivity). Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Compound Summary. Retrieved from .

Foundational

in silico prediction of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine properties

An In-Depth Technical Guide to the In Silico Prediction of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Properties Authored by: Senior Application Scientist For: Researchers, Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Properties

Authored by: Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the physicochemical, pharmacokinetic (ADME), and toxicological properties of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine. By leveraging a suite of robust computational tools, we can construct a detailed profile of this molecule, enabling informed decisions long before committing to resource-intensive laboratory synthesis and testing. This document is structured to mirror a logical, field-proven workflow, emphasizing scientific integrity, causality behind methodological choices, and actionable insights.

Introduction: The Rationale for In Silico Profiling

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of a chlorine atom, a methoxy group, and a trifluoromethyl group imparts distinct electronic and steric characteristics that can modulate biological activity.[1] The trifluoromethyl group, in particular, is a well-established bioisostere for improving metabolic stability and binding affinity.[2]

Before embarking on costly and time-consuming experimental campaigns, a thorough in silico evaluation is not merely a preliminary step but a critical component of a modern, efficient drug discovery paradigm. Computational models allow us to:

  • Triage and prioritize candidates with the highest probability of success.

  • Identify potential liabilities early in the discovery process.

  • Guide experimental design by highlighting key areas for investigation.

  • Reduce the reliance on animal testing in alignment with the 3Rs (Replacement, Reduction, and Refinement) principles.[3]

This guide will walk through a systematic approach to building a comprehensive computational profile of our target molecule.

Part 1: Foundational Physicochemical Properties

A molecule's journey to becoming a drug is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate its solubility, permeability, and ultimately, its ability to reach its biological target.

Methodological Imperative: Consensus Modeling

To mitigate the inherent limitations of any single predictive algorithm, we will employ a consensus modeling approach. By comparing the outputs from multiple, independently validated software packages, we can increase the confidence in our predictions. For this guide, we will conceptually draw upon the capabilities of well-regarded platforms such as ChemAxon's tools and open-access web servers.[4][5]

Experimental Protocol: Physicochemical Profiling
  • Molecular Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine serves as the universal input for all computational tools.

  • Property Calculation: A suite of physicochemical descriptors is calculated, including molecular weight (MW), octanol-water partition coefficient (logP), aqueous solubility (logS), and topological polar surface area (TPSA).

  • Data Aggregation and Analysis: The predicted values are collated and compared against established "drug-likeness" criteria, such as Lipinski's Rule of Five, to provide an initial assessment of the molecule's suitability as an oral drug candidate.

Predicted Physicochemical Data Summary
PropertyPredicted Value RangeImplication in Drug Development
Molecular Weight (MW) ~228.6 g/mol Falls comfortably within the range for small-molecule drugs, favoring good oral bioavailability.[6][7]
logP (Lipophilicity) 2.5 - 3.5Indicates moderate lipophilicity, suggesting a favorable balance between membrane permeability and aqueous solubility.
logS (Aqueous Solubility) -3.0 to -4.0Predicts low to moderate aqueous solubility. Formulation strategies may be required to enhance dissolution.
Topological Polar Surface Area (TPSA) ~50-60 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors 4Provides sufficient polarity for potential interactions with biological targets.
Logical Workflow: Physicochemical Assessment

Caption: A flowchart illustrating the initial physicochemical assessment of the target molecule.

Part 2: Predicting Pharmacokinetic (ADME) Behavior

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior.[8][9] Unfavorable ADME profiles are a leading cause of clinical trial failures.[8]

Causality in Model Selection

For ADME prediction, we utilize a combination of rule-based filters and more sophisticated Quantitative Structure-Activity Relationship (QSAR) models.[10][11] QSAR models are mathematical relationships that correlate a molecule's structural features with its biological activity or property.[12][13] This dual approach provides a more holistic and reliable prediction.

Step-by-Step Protocol: In Silico ADME Profiling
  • Platform Execution: The molecule's structure is submitted to ADME prediction platforms (e.g., SwissADME, pkCSM).[10]

  • Endpoint Analysis: Key ADME endpoints are scrutinized:

    • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

    • Excretion: Prediction of renal clearance and potential for active transport.

  • Interpretation and Risk Assessment: The predictions are analyzed to identify potential liabilities, such as poor absorption, extensive metabolism, or significant drug-drug interaction potential.

Predicted ADME Profile
ADME ParameterPredictionSignificance and Next Steps
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Permeation Likely to be BBB penetrantA critical consideration for CNS-targeted therapies or a potential liability for peripherally acting drugs.
CYP2D6 Inhibition Potential InhibitorWarrants in vitro confirmation due to the high potential for drug-drug interactions.
CYP3A4 Inhibition Low ProbabilityReduced risk of interactions with a broad range of co-administered drugs.
P-glycoprotein (P-gp) Substrate UnlikelyFavorable for achieving and maintaining intracellular concentrations.
ADME Prediction Workflow

ADME_Workflow A Molecular Structure B In Silico ADME Prediction A->B C Absorption B->C D Distribution B->D E Metabolism B->E F Excretion B->F G Identify Potential Liabilities C->G D->G E->G F->G H Guide In Vitro Studies G->H

Caption: A schematic of the in silico ADME prediction and its role in guiding subsequent experimental work.

Part 3: In Silico Toxicological Assessment

Early identification of potential toxicity is paramount to minimizing late-stage failures in drug development.[14][15] In silico toxicology employs a variety of computational methods to predict adverse effects.[3][16]

Self-Validating Systems: A Multi-pronged Approach

A robust toxicological assessment relies on a "weight of evidence" approach, integrating multiple predictive methodologies:

  • Structural Alerts: Identification of chemical substructures with known toxicological liabilities (e.g., Michael acceptors, aromatic amines).

  • QSAR Models: Statistical models trained on large toxicological datasets to predict endpoints such as mutagenicity (Ames test), carcinogenicity, and organ-specific toxicity.[17][18]

  • Read-Across: A data gap filling technique where the toxicity of a substance is inferred from structurally similar compounds with known toxicological profiles.

Experimental Protocol: Computational Toxicology
  • Tool Selection: Utilize comprehensive toxicology prediction platforms such as the OECD QSAR Toolbox or commercially available software.[19]

  • Endpoint Prediction:

    • Genotoxicity: Predict the outcome of the Ames test for bacterial mutagenicity.

    • Carcinogenicity: Assess the potential for long-term cancer risk.

    • Hepatotoxicity (DILI): Evaluate the risk of drug-induced liver injury.

    • Cardiotoxicity (hERG): Predict the potential for inhibition of the hERG potassium channel, a key indicator of arrhythmia risk.

  • Data Integration and Interpretation: Synthesize the results from all methods to form a comprehensive risk assessment. Discrepancies between models should be carefully noted and prioritized for experimental follow-up.

Predicted Toxicological Profile
Toxicological EndpointPredictionConfidence LevelRationale and Recommendations
Ames Mutagenicity NegativeHighThe molecule lacks common structural alerts for mutagenicity.
Carcinogenicity InconclusiveLowQSAR models for carcinogenicity often have limited applicability domains. Long-term bioassays would be required for definitive assessment.
Hepatotoxicity Potential for ConcernMediumSome halogenated pyrimidines have been associated with liver toxicity. In vitro cytotoxicity assays in hepatocytes are recommended.
hERG Inhibition Low RiskHighThe molecule does not fit the typical pharmacophore for hERG channel blockers.
Decision-Making Framework for In Silico Toxicology

Toxicology_Framework A Target Molecule B Structural Alert Analysis A->B C QSAR Modeling A->C D Read-Across A->D E Integrate Evidence B->E C->E D->E F Identify Key Toxicological Risks E->F G Prioritize for In Vitro Safety Testing F->G

Caption: A decision-making framework for integrating multiple in silico toxicology methods to guide experimental safety studies.

Conclusion and Strategic Recommendations

This in-depth in silico analysis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine provides a solid foundation for its continued investigation. The molecule exhibits a promising drug-like profile with a high likelihood of good oral absorption. However, the computational assessment has identified two key areas that require experimental validation:

  • Potential for CYP2D6 Inhibition: An in vitro CYP inhibition assay is strongly recommended to quantify the risk of drug-drug interactions.

  • Potential for Hepatotoxicity: Given the structural class and the moderate concern from in silico models, an early-stage assessment of cytotoxicity in a relevant liver cell line is warranted.

By proactively identifying and addressing these potential liabilities, the drug discovery program can proceed with a clear understanding of the challenges and a focused strategy for mitigating them. This in silico-first approach embodies the principles of modern, efficient, and ethical drug development.

References

  • Kim, S. (2020). In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work, 11(4), 399-408. Retrieved from [Link]

  • Gutiérrez-García, K., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Molecules, 25(23), 5567. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). In silico prediction of ADME and pharmacokinetics. Nature Reviews Drug Discovery, 2(3), 192-204. Retrieved from [Link]

  • ChemBK. (2023). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]

  • DergiPark. (2023). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]

  • Mansouri, K., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]

  • Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Toxicological Sciences, 184(2), 223-234. Retrieved from [Link]

  • Southan, C. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15559-15609. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]

  • ChemAxon. (n.d.). Computational tools for drug discovery. Retrieved from [Link]

  • YouTube. (2017). In Silico Models for Toxicity Prediction. Retrieved from [Link]

  • Yu, H., & Adedoyin, A. (2003). Predicting ADME properties in silico: methods and models. Drug Discovery Today, 8(18), 852-861. Retrieved from [Link]

  • SteerOn Research. (2023). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

  • QSAR Toolbox. (n.d.). OECD QSAR Toolbox. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(5), 2697-2710. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Advance Your Drug Discovery with Our Comprehensive Computational Chemistry Services. Retrieved from [Link]

  • Cronin, M. T., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33, 100338. Retrieved from [Link]

  • Vedani, A., & Smiesko, M. (2009). In silico predictive toxicology: The state-of-the-art and strategies to predict human health effects. Alternatives to Animal Experimentation, 26(3), 175-190. Retrieved from [Link]

  • Wsól, V., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3323. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Introduction: Significance and Application 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Application

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including approved therapeutics. The specific substitution pattern of this molecule—featuring a trifluoromethyl group, a methoxy group, and a reactive chlorine atom—makes it a versatile building block for the synthesis of complex molecular architectures.

The trifluoromethyl (CF₃) group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxy group can act as a hydrogen bond acceptor and influence molecular conformation. Critically, the chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to build a diverse chemical library. This application note provides a comprehensive, field-tested protocol for the regioselective synthesis of this key intermediate.

Reaction Scheme & Mechanism

The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, is treated with sodium methoxide. The pyrimidine ring is highly electron-deficient, a characteristic exacerbated by the potent electron-withdrawing effects of the C2-trifluoromethyl group and the ring nitrogen atoms. This electronic profile makes the chlorinated carbon positions (C2 and C4) highly electrophilic and susceptible to attack by nucleophiles.

The Reaction Pathway

The overall transformation is depicted below:

Reaction_Scheme start 2,4-Dichloro-5-(trifluoromethyl)pyrimidine reagents Sodium Methoxide (NaOMe) Methanol (MeOH) 0 °C to RT start->reagents product 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine reagents->product

Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Introduction: Strategic Functionalization of a Privileged Pyrimidine Scaffold The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 4-Chloro-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a particularly valuable building block, offering a unique combination of electronic properties and a handle for synthetic diversification. The strongly electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the pyrimidine ring, while the methoxy group at the 5-position provides an additional point for molecular recognition or metabolic modulation. The chlorine atom at the 4-position serves as a versatile leaving group for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier choice for the formation of carbon-carbon bonds.[1][2]

The Suzuki-Miyaura coupling is a robust and highly versatile method for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active compounds.[2] This application note provides a comprehensive guide to the Suzuki coupling of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with a range of boronic acids. We will delve into the mechanistic rationale for the selection of reaction parameters, present a detailed experimental protocol, and offer troubleshooting guidance to enable researchers, scientists, and drug development professionals to successfully employ this powerful transformation in their synthetic endeavors.

Mechanistic Considerations and Key Parameter Selection

The success of the Suzuki coupling of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine hinges on a judicious selection of the catalyst system and reaction conditions. The electron-deficient nature of the pyrimidine ring, further accentuated by the trifluoromethyl group, renders the C4-Cl bond susceptible to oxidative addition by a palladium(0) catalyst.[3][4]

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Catalyst Selection: While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for some chloropyrimidines, the coupling of electron-deficient heteroaryl chlorides often benefits from more specialized catalyst systems.[3] The use of palladium(II) precatalysts such as PdCl₂(dppf) or preformed catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands promote the oxidative addition step and stabilize the active palladium(0) species.[1]

Base Selection: A base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the stability of base-sensitive functional groups. For substrates prone to protodeboronation, milder bases may be advantageous.

Solvent System: The choice of solvent is critical and often involves a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Thorough degassing of the solvent is essential to prevent oxidation of the palladium catalyst and phosphine ligands.[5]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask or vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for optimization.

Boronic Acid TypeRecommended Catalyst/LigandRecommended BaseSolvent SystemTemperature (°C)
Electron-rich Arylboronic AcidPdCl₂(dppf) or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O (4:1)90-110
Electron-deficient Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃Dioxane/H₂O (4:1)80-100
Heteroarylboronic AcidPd₂(dba)₃/XPhos or RuPhosK₃PO₄ or Cs₂CO₃THF/H₂O (4:1)80-100
Vinylboronic Acid/EsterPd(PPh₃)₄Na₂CO₃DMF/H₂O (5:1)70-90

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following workflow provides guidance on troubleshooting common issues encountered during the Suzuki coupling of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_1_1 Catalyst Issues cluster_1_2 Reagent/Substrate Issues cluster_1_3 Reaction Condition Issues Low or No Conversion Low or No Conversion Catalyst Inactive Catalyst Inactive Low or No Conversion->Catalyst Inactive Poor Quality Boronic Acid Poor Quality Boronic Acid Low or No Conversion->Poor Quality Boronic Acid Insufficient Degassing (Oxygen present) Insufficient Degassing (Oxygen present) Low or No Conversion->Insufficient Degassing (Oxygen present) Side Product Formation\n(e.g., Homocoupling, Dehalogenation) Side Product Formation (e.g., Homocoupling, Dehalogenation) Protodeboronation Protodeboronation Side Product Formation\n(e.g., Homocoupling, Dehalogenation)->Protodeboronation Incorrect Solvent/Base Combination Incorrect Solvent/Base Combination Side Product Formation\n(e.g., Homocoupling, Dehalogenation)->Incorrect Solvent/Base Combination Switch to More Active Catalyst/Ligand (e.g., Buchwald ligands) Switch to More Active Catalyst/Ligand (e.g., Buchwald ligands) Catalyst Inactive->Switch to More Active Catalyst/Ligand (e.g., Buchwald ligands) Insufficient Catalyst Loading Insufficient Catalyst Loading Inappropriate Ligand Inappropriate Ligand Increase Catalyst Loading Increase Catalyst Loading Use Fresh/Purified Boronic Acid or Boronate Ester Use Fresh/Purified Boronic Acid or Boronate Ester Poor Quality Boronic Acid->Use Fresh/Purified Boronic Acid or Boronate Ester Use Milder Base (e.g., K3PO4) Use Milder Base (e.g., K3PO4) Protodeboronation->Use Milder Base (e.g., K3PO4) Improve Degassing Protocol Improve Degassing Protocol Insufficient Degassing (Oxygen present)->Improve Degassing Protocol Suboptimal Temperature Suboptimal Temperature Screen Different Solvent/Base Combinations Screen Different Solvent/Base Combinations Incorrect Solvent/Base Combination->Screen Different Solvent/Base Combinations Screen Temperature Range Screen Temperature Range

Caption: A troubleshooting workflow for common Suzuki coupling issues.

Specific Troubleshooting Tips:

  • Low Conversion:

    • Catalyst Activity: Ensure the palladium catalyst is active. Using pre-catalysts can often give more reproducible results. Consider switching to a more electron-rich and bulky ligand to facilitate oxidative addition.[5]

    • Boronic Acid Quality: Boronic acids can degrade upon storage, leading to protodeboronation. Use freshly purchased or purified boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).[5]

    • Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture and solvents are thoroughly degassed.[5]

  • Side Product Formation:

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Rigorous degassing is crucial. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[5]

    • Dehalogenation of the Pyrimidine: This occurs when the aryl-palladium intermediate is reduced instead of undergoing transmetalation. This can be promoted by certain bases or solvents. Switching to a weaker base (e.g., from an alkoxide to a carbonate) or an aprotic solvent may help.[6]

    • Protodeboronation: The boronic acid can be replaced by a proton, especially with heteroarylboronic acids. Using milder bases and shorter reaction times can minimize this side reaction.[5]

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a highly effective method for the synthesis of a diverse range of substituted pyrimidines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.

References

  • D. G. P. Bučar, P. Kočar, and U. Uršič, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," Molecules, vol. 24, no. 23, p. 4279, Nov. 2019. [Online]. Available: [Link]

  • S. Iqbal et al., "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," Molecules, vol. 24, no. 15, p. 2782, Aug. 2019. [Online]. Available: [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [Online]. Available: [Link]

  • S. Iqbal et al., "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," Organics, vol. 1, no. 1, pp. 43-57, 2020. [Online]. Available: [Link]

  • T. J. Williams et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chem. Sci., vol. 7, no. 10, pp. 6853-6874, 2016. [Online]. Available: [Link]

  • I. B. Mphahlele and M. G. L. N. G. Dos Santos, "5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions," J. Chem. Res., no. 3, pp. 162-167, 2004. [Online]. Available: [Link]

  • T. N. T. Nguyen, D. Y. K. Lee, and S. L. Buchwald, "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids," Angew. Chem. Int. Ed., vol. 48, no. 38, pp. 6959-6962, 2009. [Online]. Available: [Link]

  • J. J. Sowa Jr., "Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium," Org. Lett., vol. 3, no. 25, pp. 4059-4062, 2001. [Online]. Available: [Link]

  • B. C. G. Soderberg, "One-pot Double Suzuki Couplings of Dichloropyrimidines," Molecules, vol. 16, no. 12, pp. 9939-9951, 2011. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," 2019. [Online]. Available: [Link]

  • D. A. E. Corley et al., "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems," J. Am. Chem. Soc., vol. 137, no. 19, pp. 6312-6315, 2015. [Online]. Available: [Link]

  • M. Hussain et al., "Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine," Adv. Synth. Catal., vol. 352, no. 9, pp. 1479-1489, 2010. [Online]. Available: [Link]

  • J. Hu et al., "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters," Angew. Chem. Int. Ed., vol. 51, no. 4, pp. 1019-1023, 2012. [Online]. Available: [Link]

  • A. S. Batsanov et al., "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions," Beilstein J. Org. Chem., vol. 5, p. 23, 2009. [Online]. Available: [Link]

  • A. M. El-Adasy et al., "Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives," ChemistrySelect, vol. 4, no. 33, pp. 9779-9783, 2019. [Online]. Available: [Link]

  • H. Amii and K. Uneyama, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," J. Synth. Org. Chem., Jpn., vol. 65, no. 11, pp. 1092-1102, 2007. [Online]. Available: [Link]

  • J. Hu et al., "Preparation of trifluorostyrenes via palladium-catalyzed coupling of arylboronic acids with chloro- and bromotrifluoroethylene," J. Org. Chem., vol. 77, no. 22, pp. 10314-10320, 2012. [Online]. Available: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluoromethylpyrimidines

Introduction: The Strategic Importance of Trifluoromethylpyrimidines in Drug Discovery Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylpyrimidines in Drug Discovery

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] The introduction of a trifluoromethyl (CF3) group onto the pyrimidine ring significantly modulates its physicochemical properties. This powerful electron-withdrawing group enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets by altering the electronic landscape of the molecule.[4] Consequently, trifluoromethylpyrimidines are prevalent in a wide array of clinically relevant molecules, including kinase inhibitors for oncology.[5][6][7]

The synthesis of functionalized trifluoromethylpyrimidines frequently relies on nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring, inherently electron-deficient due to the two nitrogen atoms, is further activated towards nucleophilic attack by the potent electron-withdrawing nature of the trifluoromethyl group.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for conducting nucleophilic substitution on trifluoromethylpyrimidine cores.

Mechanistic Principles: Understanding the SNAr Reaction on Trifluoromethylpyrimidines

Nucleophilic aromatic substitution is a stepwise process that fundamentally differs from electrophilic aromatic substitution.[8] In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The reaction is consummated by the departure of a leaving group, which restores the aromaticity of the ring.

The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[8][10] The position of the trifluoromethyl group relative to the leaving group and the ring nitrogens dictates the regioselectivity of the substitution.

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on a trifluoromethylpyrimidine.

experimental_workflow start Start setup Reaction Setup start->setup monitoring Reaction Monitoring (TLC/LC-MS) setup->monitoring Heating & Stirring workup Aqueous Work-up monitoring->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS) purification->characterization Pure Product end End characterization->end

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Amination of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This protocol details the selective substitution of the C4-chloro group with an amine nucleophile. The C4 position is generally more activated towards nucleophilic attack than the C2 position. [2] Materials and Reagents:

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Isopropanol (IPA), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and Mass spectrometer for product characterization

Experimental Procedure:

  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen solvent (e.g., isopropanol), add the amine nucleophile (1.1 eq).

  • Add the base (e.g., DIPEA, 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]4. Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine.

Protocol 2: Thiolation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This protocol outlines the substitution with a thiol nucleophile, a common transformation in the synthesis of biologically active molecules.

Experimental Procedure:

  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as DMSO or DMF, add the corresponding thiol (1.1 eq). [9]2. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, pour the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield the 4-thio-substituted pyrimidine.

Data Presentation: A Comparative Overview

The choice of nucleophile, solvent, and base can significantly impact the reaction outcome. The following table summarizes typical reaction conditions and yields for the monosubstitution at the C4 position of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineDIPEAIPA80685-95
BenzylamineTEADMF60490-98
MorpholineK₂CO₃DMSO50880-90
ThiophenolTEADMF252>95
Sodium MethoxideN/AMethanolReflux375-85

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive nucleophile or leaving group.Increase reaction temperature and/or time. Consider a more polar aprotic solvent like DMF or DMSO to enhance reaction rates.
Deactivated base or presence of moisture.Ensure the base is fresh and the solvent is anhydrous.
Formation of Disubstituted Product Reaction temperature is too high or reaction time is too long.Lower the reaction temperature and carefully monitor the reaction progress to stop it after monosubstitution is complete.
Use of a highly reactive nucleophile.Add the nucleophile slowly at a lower temperature.
Difficult Purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. A different solvent system or gradient may be required.
Presence of residual base or salts.Perform an acidic or basic wash during the work-up to remove impurities.

Conclusion

The nucleophilic aromatic substitution on trifluoromethylpyrimidines is a robust and versatile method for the synthesis of a diverse range of functionalized heterocyclic compounds. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and diligent monitoring are paramount for achieving high yields and purity. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists engaged in the design and synthesis of novel pyrimidine-based molecules for drug discovery and development.

References

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. (n.d.). National Institutes of Health.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). National Center for Biotechnology Information.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journals.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information.
  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

  • Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Center for Biotechnology Information.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). National Institutes of Health.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved February 10, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 10, 2026, from [Link]

Sources

Application

Application Note: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine as a Scaffold for Complex Molecule Synthesis

Executive Summary This application note details the strategic utility and experimental protocols for 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS: 175137-33-0), a high-value heterocyclic building block. This sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility and experimental protocols for 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS: 175137-33-0), a high-value heterocyclic building block. This scaffold is increasingly pivotal in the design of kinase inhibitors, antiviral agents, and advanced agrochemicals due to its unique "functional triad": the highly electrophilic C4-chloride, the metabolically stable and lipophilic C2-trifluoromethyl group, and the electron-donating C5-methoxy substituent. This guide provides validated protocols for Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura cross-coupling, enabling researchers to efficiently incorporate this motif into complex bioactive architectures.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
CAS Number 175137-33-0
Molecular Formula

Molecular Weight 212.56 g/mol
Appearance White to off-white solid or crystalline powder
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water
Storage 2-8°C, inert atmosphere (Ar/N2), moisture sensitive
The "Functional Triad"

The utility of this building block stems from the distinct electronic environment created by its three substituents:

  • C4-Chloro (Electrophile): The chlorine atom is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring and the para-positioned

    
     group. This allows for facile 
    
    
    
    reactions under mild conditions.
  • C2-Trifluoromethyl (Lipophilicity & Stability): The

    
     group enhances metabolic stability by blocking oxidative metabolism at the C2 position. It also significantly increases lipophilicity (LogP), improving membrane permeability of the final drug candidate.
    
  • C5-Methoxy (Electronic Modulation): Unlike a simple hydrogen or halogen, the C5-methoxy group acts as an electron-donating group (EDG) via resonance. This fine-tunes the basicity of the pyrimidine nitrogens and can participate in hydrogen bonding within the target protein's binding pocket (e.g., the hinge region of kinases).

Application 1: Nucleophilic Aromatic Substitution ( )

This is the primary method for functionalizing the C4 position. The reaction is highly regioselective; the C4-Cl is displaced exclusively over the C2-


 or C5-OMe groups.
Protocol: Synthesis of 4-Amino-5-methoxy-2-(trifluoromethyl)pyrimidines

Objective: To displace the C4-chloride with a primary or secondary amine (e.g., an aniline or piperazine derivative).

Materials:

  • Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Isopropanol (IPA) or n-Butanol (for higher temps)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the pyrimidine substrate (1.0 mmol, 212 mg) and the amine nucleophile (1.1 mmol).

  • Solvation: Add Isopropanol (5 mL, 0.2 M concentration). Stir to dissolve.

  • Basification: Add DIPEA (2.0 mmol, 348 µL) dropwise.

  • Reaction:

    • Standard Amines: Heat the mixture to 60°C for 2–4 hours.

    • Sterically Hindered/Electron-Deficient Amines: Increase temperature to 80–90°C (reflux) and extend time to 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (

    
     3.5 min) should disappear, replaced by the product (
    
    
    
    2.8 min, more polar).
  • Work-up:

    • Cool to room temperature.[1]

    • If product precipitates: Filter the solid, wash with cold IPA and water, and dry under vacuum.

    • If solution remains clear: Concentrate in vacuo.[1] Redissolve in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO2, 0–40% EtOAc in Hexanes) is usually sufficient if recrystallization is not possible.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Nucleophile is too weak or sterically hindered.Switch solvent to n-Butanol or DMSO and heat to 100°C. Add catalytic KI (10 mol%).
Hydrolysis Product (C4-OH) Wet solvent or excessive moisture.Use anhydrous solvents. Ensure DIPEA is dry. Perform under

atmosphere.
Multiple Spots on TLC Double addition or ring degradation.Reduce temperature. Ensure stoichiometry is strictly 1:1.1.

Application 2: Palladium-Catalyzed Cross-Coupling

The C4-chloride is an excellent handle for Suzuki-Miyaura coupling to install aryl or heteroaryl groups, creating biaryl systems common in kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C4 position.

Materials:

  • Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a microwave vial or sealed tube, combine the pyrimidine (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Degas: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with water and brine.

  • Purification: Silica gel chromatography.

Case Study: Synthesis of a Novel EGFR Inhibitor Analog

To demonstrate the power of this building block, we illustrate the synthesis of a hypothetical EGFR inhibitor analog. The workflow utilizes the


 protocol to attach the pharmacophore (aniline) and subsequent manipulation.
Synthesis Pathway Diagram

G cluster_0 Key Transformation: C4-Functionalization SM Starting Material 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine Intermediate Intermediate A S_NAr Product SM->Intermediate Step 1: S_NAr DIPEA, iPrOH, 60°C (Cl Displacement) Reagent Reagent 3-Chloro-4-fluoroaniline (Kinase Hinge Binder) Reagent->Intermediate Final Target Molecule EGFR Inhibitor Analog Intermediate->Final Step 2: Demethylation (Optional) BBr3, DCM, -78°C to RT

Figure 1: Synthetic workflow for converting the building block into a bioactive kinase inhibitor scaffold.

Mechanistic Insight

In Step 1, the C4-position is selectively attacked by the aniline nitrogen. The C2-trifluoromethyl group pulls electron density from the ring (inductive effect, -I), making C4 and C6 electron-deficient. However, C4 is the preferred site of attack because Cl is a better leaving group than H (at C6) or


 (at C2), and the intermediate Meisenheimer complex is stabilized by the para-nitrogen. The C5-methoxy  group provides steric bulk that prevents over-substitution or side reactions at C6.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as potentially toxic.

  • Reactivity: Reacts vigorously with strong oxidizing agents and strong bases.

  • Hydrolysis: The C4-Cl bond is susceptible to hydrolysis in acidic/basic aqueous conditions over time; keep dry.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood.

  • Waste Disposal: Dispose of halogenated organic waste according to EHS regulations.

References

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Mermer, A., et al. (2021).[2][3] Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved October 26, 2023, from [Link]

  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved October 26, 2023, from [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Method

analytical methods for 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine characterization

Application Note: Analytical Characterization of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Executive Summary 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS 808770-41-4) is a high-value heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Executive Summary

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS 808770-41-4) is a high-value heterocyclic intermediate employed in the synthesis of next-generation agrochemicals (e.g., sulfonamide herbicides) and kinase-targeted pharmaceuticals. Its structural integrity is defined by the labile C4-chlorine atom, which serves as a reactive handle for nucleophilic aromatic substitution (


), and the C2-trifluoromethyl group, which imparts metabolic stability and lipophilicity.

This guide outlines a validated analytical workflow to address the specific challenges associated with this molecule: hydrolytic instability of the C-Cl bond and volatility during isolation.

Physicochemical Profile & Safety

PropertyValue / Description
CAS Number 808770-41-4
Formula

Molecular Weight 212.56 g/mol
Appearance White to off-white crystalline solid (low melting) or semi-solid oil
Solubility Soluble in DCM, EtOAc, MeCN, DMSO; Insoluble in water (hydrolyzes)
Reactivity Moisture Sensitive. The C4-Cl bond is activated by the electron-withdrawing

group, making it prone to hydrolysis to the 4-hydroxy derivative.
Storage 2-8°C under Argon/Nitrogen. Desiccated.

Analytical Decision Matrix

The following workflow illustrates the logical progression for characterizing this intermediate, prioritizing non-destructive methods first.

AnalyticalWorkflow Sample Crude/Isolated Sample Identity Identity Verification (NMR & FT-IR) Sample->Identity Step 1: Structure Purity Purity Assessment (UHPLC-UV-MS) Identity->Purity Step 2: Quantitation Volatiles Residual Solvents/Volatiles (GC-MS) Purity->Volatiles Step 3: Impurities Decision Quality Decision Volatiles->Decision Release Release for Synthesis Decision->Release >98% Purity Reprocess Reprocess / Recrystallize Decision->Reprocess <98% or Hydrolyzed

Figure 1: Analytical workflow ensuring structural confirmation prior to quantitative purity assessment.

Method 1: Structural Elucidation (NMR Spectroscopy)

Objective: Definitive structural confirmation and detection of the hydrolysis impurity (4-hydroxy derivative).

Rationale: The


 group provides a unique handle for 

NMR, allowing rapid purity estimation without weighing errors. The

NMR spectrum is simple, making any extra peaks immediately suspicious.

Protocol:

  • Solvent: Dissolve ~10 mg in 0.6 mL

    
      (dried over molecular sieves). Avoid DMSO-d6 if the sample contains traces of acid chlorides, as heating can induce decomposition.
    
  • Instrument: 400 MHz or higher.

Expected Signals:

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

~8.45Singlet (s)1HH6 (Pyrimidine ring)

~4.05Singlet (s)3H-OCH

(Methoxy)

~-69.0Singlet (s)3F-CF

Critical Quality Attribute (CQA):

  • Hydrolysis Check: Look for a broad singlet around 10-12 ppm (OH) or a shift in the H6 signal (typically moves upfield to ~8.1 ppm) indicating the formation of 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol .

Method 2: Chromatographic Purity (UHPLC-UV-MS)

Objective: Quantify purity and identify polar impurities (hydrolysis products) and non-polar byproducts (dimers).

Rationale: The electron-withdrawing


 group renders the molecule relatively non-basic. A standard acidic mobile phase ensures sharp peak shape.

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (primary), 220 nm (secondary); MS (ESI+).

Gradient Program:

Time (min)%BDescription
0.05Equilibration
4.095Linear Gradient
5.095Wash
5.15Re-equilibration

Data Interpretation:

  • Target Peak: Elutes ~2.8 - 3.2 min (depending on dead volume).

  • MS Signature: Look for

    
     and the characteristic Chlorine isotope pattern (
    
    
    
    ratio of 3:1 at 213/215).
  • Common Impurity: The hydrolysis product (4-hydroxy) is more polar and will elute earlier (~1.0 - 1.5 min) with

    
    .
    

Method 3: Volatile Impurity Profiling (GC-MS)

Objective: Detect residual solvents (DCM, Toluene) and confirm lack of thermal degradation.

Protocol:

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: EI (70 eV).

Note: If the compound degrades in the injector (thermal hydrolysis), lower the inlet temperature to 200°C or rely on HPLC.

Handling & Stability Protocol

Warning: This compound is a potent skin sensitizer and lachrymator. Handle only in a fume hood.

  • Drying: Do not dry in an oven >40°C. Use a vacuum desiccator with

    
     or silica gel at room temperature.
    
  • Reaction Setup: When using this intermediate, ensure all solvents are anhydrous . The presence of water will rapidly convert the active 4-Cl species to the inactive 4-OH species, killing the reaction stoichiometry.

  • Quenching: If synthesizing this compound (e.g., via

    
     chlorination), quench the reaction mixture onto ice/water rapidly and extract immediately into DCM to minimize exposure to aqueous acid.
    

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (CAS 808770-41-4).Link

  • PubChem. Compound Summary: 4-Chloro-5-fluoro-2-methoxypyrimidine (Structural Analog). National Library of Medicine. Link

  • Langer, P. et al. (2020).[1] Synthesis of functionalized pyrimidines via POCl3 mediated cyclization. ResearchGate.[2][3] Link

  • Vertex AI Search. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Link

Sources

Application

Technical Application Note: Structural Elucidation of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Introduction & Scope The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors and antimetabolites. The substituted derivative 4-Chloro-5-methoxy-2-(trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors and antimetabolites. The substituted derivative 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine presents a unique structural identification challenge due to the interplay of strong electron-withdrawing groups (-CF


, -Cl) and an electron-donating group (-OCH

) on an electron-deficient aromatic ring.[1]

This guide provides a rigorous, self-validating protocol for the complete NMR assignment of this molecule. It addresses the specific spectral complexities introduced by heteronuclear coupling (


F-

C) and provides a logic-based workflow to distinguish quaternary carbons.
Key Structural Features[1][2][3][4][5]
  • C-2 Position: Substituted with a Trifluoromethyl group (Strong EWG, NMR active nuclei

    
    F).
    
  • C-4 Position: Substituted with Chlorine (EWG).

  • C-5 Position: Substituted with a Methoxy group (EDG via resonance, EWG via induction).

  • C-6 Position: The sole aromatic proton (H-6), serving as the primary handle for 2D NMR correlations.

Experimental Protocol

Sample Preparation

To ensure resolution of fine fluorine couplings and prevent aggregation-induced broadening:

  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for this lipophilic intermediate. It minimizes solvent-solute hydrogen bonding that can occur with DMSO-
    
    
    
    , yielding sharper peaks for coupling analysis.
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 2.0s.

  • 13C NMR: Minimum 1024 scans. Critical: Use a spectral width sufficient to capture the quartet of the -CF

    
     group (approx. 115–125 ppm) and the C-2 ipso carbon (approx. 150–160 ppm).
    
  • 19F NMR (Optional but Recommended): Run non-decoupled to confirm purity; run coupled to 13C if available to verify

    
    -values.
    

Results & Discussion: Assignment Logic

H NMR Analysis

The proton spectrum is deceptively simple, featuring only two singlets. The assignment relies on chemical shift theory and integration.

  • 
     ~8.50 - 8.60 ppm (1H, s):  Assigned to H-6 .
    
    • Reasoning: Pyrimidine protons are inherently deshielded (>8.0 ppm). The H-6 position is ortho to the methoxy group (shielding effect) but meta to the withdrawing Cl and para to the CF

      
      . The net effect places it slightly upfield of the unsubstituted pyrimidine H-4/6 (8.78 ppm).
      
  • 
     ~4.00 - 4.05 ppm (3H, s):  Assigned to -OCH
    
    
    
    .
    • Reasoning: Typical range for heteroaryl methoxy groups.

C NMR Analysis (The Fingerprint)

The carbon spectrum is the definitive identification tool. The presence of the CF


 group introduces characteristic multiplet patterns due to 

C-

F spin-spin coupling.
Carbon LabelTypePredicted Shift (

)
Multiplicity (

)
Assignment Logic
-CF

Quaternary119.0 – 120.0Quartet (

Hz)
Direct attachment to 3 Fluorines.[1] The large coupling constant is diagnostic.
C-2 Quaternary154.0 – 156.0Quartet (

Hz)
Ipso to CF

.[1] Shows the second-largest coupling.
C-4 Quaternary158.0 – 160.0Singlet (or weak q)Deshielded by Cl and N. Confirmed by HMBC (long range from H-6).[1]
C-5 Quaternary148.0 – 152.0SingletIpso to OMe.[1] Deshielded by O, but shielded relative to C-4/C-2 due to resonance.
C-6 Methine (CH)142.0 – 145.0Singlet (or weak q)The only CH carbon.[1] Identified by HSQC .
-OCH

Methyl56.0 – 57.0SingletStandard methoxy shift.[1]

> Note: C-4 and C-6 may show small long-range couplings (


 or 

Hz), appearing as broadened lines rather than distinct quartets.[1]
2D NMR Validation (The "Checkmate")

To prove the regiochemistry (i.e., that Cl is at C-4 and OMe is at C-5, not vice versa), use HMBC.

  • HSQC: Correlates the proton at 8.5 ppm to the carbon at ~144 ppm. This confirms C-6 .

  • HMBC (H-6 correlations):

    • H-6 will show a strong 3-bond correlation (

      
      ) to C-2  (the quartet) and C-4 .[1]
      
    • H-6 shows a weak or 2-bond correlation to C-5 .[1]

  • HMBC (OMe correlations):

    • The methoxy protons (~4.0 ppm) will show a strong

      
       correlation to only one  aromatic carbon: C-5 .
      
    • Self-Validation: If the OMe correlates to the carbon that H-6 also correlates strongly to (via 2-bond), the assignment is consistent.

Visualization of Assignment Logic

The following diagrams illustrate the decision-making process and the structural correlations required to confirm identity.

Diagram 1: Assignment Workflow

Caption: Logical workflow for assigning 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine using 1D and 2D NMR.

Diagram 2: HMBC Correlation Map

Caption: Key heteronuclear correlations. Green arrows indicate HMBC (long-range); Yellow dashed line indicates HSQC (direct).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for general pyrimidine shifts and coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for C-F coupling constants and heterocycle shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Reference for analog 5-methoxypyrimidine spectra).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Definitive guide for 19F-13C coupling patterns).

Sources

Method

Application Notes &amp; Protocols for Developing Kinase Assays with 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Introduction: The Rationale for Investigating Substituted Pyrimidines in Kinase Drug Discovery The protein kinase family represents one of the most critical target classes for modern drug discovery, particularly in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Substituted Pyrimidines in Kinase Drug Discovery

The protein kinase family represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting kinases.[1][2] Its nitrogen-containing heterocyclic structure serves as an excellent bioisostere for the adenine base of ATP, enabling competitive binding at the enzyme's active site.

The subject of this guide, 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine, is a functionalized pyrimidine with distinct chemical features that suggest its potential as a kinase-directed research tool or a starting point for a lead discovery campaign. The strategic placement of its substituents offers a compelling hypothesis for its mechanism of action:

  • 2-(Trifluoromethyl) Group: This strongly electron-withdrawing group can significantly modulate the pKa of the pyrimidine ring system and participate in critical interactions within the ATP-binding pocket.[3]

  • 4-Chloro Group: The chlorine atom serves as a potential reactive handle. Halogenated pyrimidines, particularly those with chloro or fluoro groups, are known to act as electrophiles that can engage in covalent bond formation with nucleophilic cysteine residues often found near the active site of certain kinases.[4] This suggests a potential irreversible or covalent inhibitory mechanism.

  • 5-Methoxy Group: This group can influence solubility, metabolic stability, and can form hydrogen bonds or van der Waals interactions within the kinase active site, contributing to binding affinity and selectivity.

This document provides a comprehensive framework for researchers to systematically evaluate 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine, from initial biochemical screening to detailed mechanism of action studies. The protocols outlined are designed to be adaptable and serve as a robust starting point for developing validated kinase assays.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the foundation of reliable and reproducible assay development.

PropertyValueSource / Notes
Molecular Formula C₆H₄ClF₃N₂OInferred from structure
Molecular Weight 228.56 g/mol Inferred from structure
Appearance White to yellowish crystalline solid (typical for related compounds)Based on similar pyrimidines[5]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)Based on related compounds[5]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)Manufacturer recommendation for similar compounds[5][6]

Safety & Handling: Researchers must consult the latest Safety Data Sheet (SDS) before handling. As a standard practice for chlorinated organic compounds, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Stock Solution Preparation: For biochemical assays, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation and degradation. Store aliquots at -20°C or -80°C.

Phase 1: Initial Screening & Potency Determination

The first objective is to determine if the compound exhibits inhibitory activity against a kinase of interest and to quantify its potency (IC₅₀). The choice of kinase should be guided by the researcher's specific program goals. For this guide, we will use Mitogen-activated protein kinase kinase kinase 1 (MAP3K1 or MEKK1) as a representative example, as it contains a cysteine residue (Cys1238) in its ATP-binding site, making it a suitable candidate for testing our covalent inhibition hypothesis.

Selecting the Right Assay Platform

Several robust platforms are available for measuring kinase activity. The choice depends on available instrumentation, cost, and throughput requirements.

Assay TechnologyPrincipleProsCons
ADP-Glo™ (Promega) Luminescence-based detection of ADP produced during the kinase reaction.High sensitivity, broad applicability, resistant to signal interference.Multi-step process.
HTRF® KinEASE™ (PerkinElmer) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a biotinylated substrate and a phosphospecific antibody.Homogeneous (no-wash) format, ratiometric measurement reduces well-to-well variability.Requires specific antibodies, potential for compound interference with FRET.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous format, simple, cost-effective.Lower sensitivity, requires a suitable fluorescent probe.

For this protocol, we will detail the widely applicable ADP-Glo™ Kinase Assay due to its high sensitivity and commercial availability of reagents for a vast number of kinases.

Experimental Workflow: ADP-Glo™ IC₅₀ Determination

The following workflow outlines the process of determining the half-maximal inhibitory concentration (IC₅₀) of the test compound.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Compound Dilution Series in DMSO D Dispense Compound Dilutions to Assay Plate A->D B Prepare Kinase Reaction Buffer with Substrate & ATP G Initiate Reaction by Adding ATP/Substrate Mix B->G C Prepare Kinase Enzyme Solution E Add Kinase Enzyme to Plate C->E D->E F Incubate (Pre-incubation Step) to Allow Covalent Binding E->F F->G H Incubate at RT (e.g., 60 min) G->H I Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP H->I J Incubate at RT (40 min) I->J K Add Kinase Detection Reagent J->K L Incubate at RT (30 min) K->L M Read Luminescence L->M

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.

Detailed Protocol: IC₅₀ Determination for MEKK1

Materials:

  • 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (Test Compound)

  • Recombinant human MEKK1 (e.g., SignalChem, #M18-11G)

  • Myelin Basic Protein (MBP) substrate (e.g., SignalChem, #M42-51N)

  • ATP, 10 mM solution (e.g., Sigma-Aldrich)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Kinase Reaction Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • Solid white, low-volume 384-well assay plates

  • Anhydrous DMSO

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock of the test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. Start with the 10 mM stock to create a top concentration for the assay (e.g., 100 µM in the final reaction). Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • Using an acoustic dispenser or manual pipette, transfer 50 nL of each compound dilution (and DMSO control) into the wells of a 384-well plate. This will be your "Compound Plate".

  • Kinase Reaction:

    • Prepare the Kinase Solution: Dilute MEKK1 to 2X the final desired concentration (e.g., 2 ng/µL) in Kinase Reaction Buffer.

    • Add 2.5 µL of the Kinase Solution to each well of the Compound Plate.

    • Pre-incubation (Critical for Covalent Inhibitors): Centrifuge the plate briefly (1 min at 500 x g) and incubate for 60 minutes at room temperature. This step allows time for a potential covalent interaction to occur before the reaction is initiated with the substrate and ATP.[4]

    • Prepare the ATP/Substrate Solution: Dilute ATP and MBP substrate to 2X the final desired concentration (e.g., 50 µM ATP, 0.2 µg/µL MBP) in Kinase Reaction Buffer.

    • Initiate the reaction by adding 2.5 µL of the ATP/Substrate Solution to each well. The final reaction volume is 5 µL.

  • Signal Generation & Detection:

    • Incubate the reaction plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Mechanism of Action (MoA) Studies

If the compound shows promising potency, the next step is to elucidate its mechanism of inhibition. Given the 4-chloro substituent, investigating covalent binding and ATP-competitiveness is essential.

Covalent Binding Assessment: The "Washout" or "Jump Dilution" Experiment

This experiment determines if the compound's inhibition is reversible or irreversible (covalent). The principle is to pre-incubate the kinase with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the IC₅₀. A reversible inhibitor will dissociate, restoring kinase activity, while a covalent inhibitor will remain bound, and activity will not recover.[4]

MoA_Workflow cluster_preincubation High Concentration Pre-incubation cluster_dilution Rapid Dilution cluster_readout Activity Measurement A Mix Kinase + High [Inhibitor] (e.g., 100x IC₅₀) C Incubate for 1-2 hours A->C B Mix Kinase + DMSO (Control) B->C D Dilute Mixture 100-fold into Reaction Buffer with ATP/Substrate C->D E Immediately Initiate Kinase Assay (e.g., ADP-Glo™) D->E F Measure Kinase Activity Over Time E->F

Caption: Conceptual workflow for a washout/jump dilution experiment.

Expected Outcomes:

  • Reversible Inhibitor: The diluted sample will show a rapid recovery of kinase activity, approaching the level of the DMSO control.

  • Irreversible/Covalent Inhibitor: The diluted sample will show sustained, low kinase activity, indicating the inhibitor did not dissociate upon dilution.

ATP Competition Assay

This assay determines if the compound binds to the ATP pocket. The experiment is run by measuring the IC₅₀ of the compound at both a low (near the Kₘ) and a high (e.g., 10-20x Kₘ) concentration of ATP.

Protocol Modification:

  • Perform the IC₅₀ determination protocol (Section 3.3) under two different conditions:

    • Low ATP: Use ATP at its Kₘ concentration for the specific kinase.

    • High ATP: Use ATP at a concentration 10-fold higher than the Kₘ.

Data Interpretation:

  • ATP Competitive: A significant rightward shift (increase) in the IC₅₀ value will be observed at the high ATP concentration. This is because more ATP is present to outcompete the inhibitor for the binding site.

  • Non-ATP Competitive/Allosteric: Little to no change will be observed in the IC₅₀ value.

  • Uncompetitive: A leftward shift (decrease) in the IC₅₀ value may be observed.

For a covalent inhibitor targeting a cysteine in the ATP pocket, a rightward shift in potency is still expected, as high ATP concentrations can sterically hinder the inhibitor from accessing the cysteine before the covalent bond is formed.[4]

Summary & Future Directions

This guide provides a foundational strategy for characterizing 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine in the context of kinase assay development. The pyrimidine core, combined with its specific substitutions, presents a strong rationale for its investigation as a potential kinase inhibitor, possibly with a covalent mechanism of action.[7][8]

Successful execution of the described protocols will enable researchers to:

  • Reliably determine the inhibitory potency (IC₅₀) of the compound against their kinase of interest.

  • Elucidate the mechanism of action regarding reversibility and ATP-competitiveness.

Positive results from these studies would justify further investigation, including kinase selectivity profiling across a broad panel, structural biology studies (co-crystallization) to confirm the binding mode, and medicinal chemistry efforts to optimize potency and drug-like properties.

References

  • Abbas, et al. (2021). Pyrimidine is an important lead molecule and an active fragment in the design of biologically active molecules. Frontiers. [Link]

  • Bradshaw, J. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

  • Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Gao, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • ChemBK. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-. ChemBK. [Link]

  • Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... European Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-Chloro-5-fluoropyrimidine in Targeted Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase.... ResearchGate. [Link]

  • Sun, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

Sources

Application

The Synthetic Versatility of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine: A Gateway to Novel Pharmaceuticals and Agrochemicals

For Immediate Release Shanghai, China – January 31, 2026 – As a cornerstone in the synthesis of complex molecular architectures, the pyrimidine scaffold continues to be a focal point for innovation in drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 31, 2026 – As a cornerstone in the synthesis of complex molecular architectures, the pyrimidine scaffold continues to be a focal point for innovation in drug discovery and agricultural science. This technical guide delves into the patent literature surrounding the applications of a key building block, 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine . While direct patent filings for this specific compound remain niche, the extensive intellectual property landscape for structurally analogous pyrimidines provides a clear and compelling roadmap for its utility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols derived from the established value of closely related intermediates.

Introduction: A Building Block of Strategic Importance

The strategic placement of a chloro, methoxy, and trifluoromethyl group on the pyrimidine ring endows 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine core, while the chloro and methoxy substituents provide versatile handles for further chemical transformations.

Analysis of patent literature for analogous compounds, such as 2,4-dichloro-5-trifluoromethyl-pyrimidine and 2,4-dichloro-5-methoxy pyrimidine, reveals their critical role as intermediates in the synthesis of high-value commercial products. These include oncology therapeutics and advanced herbicides.[1][2] This guide will extrapolate from these established applications to provide a forward-looking perspective on the potential of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine.

Core Applications: A Tale of Two Industries

The patent landscape strongly suggests that the primary applications of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine and its close analogs lie in two major sectors: pharmaceuticals and agrochemicals.

Pharmaceutical Applications: Targeting Cancer and Beyond

Substituted pyrimidines are integral components of numerous approved drugs and clinical candidates, particularly in oncology. The patent for 2,4-dichloro-5-trifluoromethyl-pyrimidine explicitly states its importance as an intermediate in the manufacture of pharmaceutically active ingredients for cancer treatment.[1] Pyrimidine derivatives are known to function as kinase inhibitors, antimetabolites, and modulators of other key signaling pathways implicated in cancer cell proliferation.

The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability of the final drug molecule, making it a desirable feature in modern drug design. It is highly probable that 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine serves as a key intermediate for the synthesis of novel kinase inhibitors or other targeted therapies.

Agrochemical Applications: Herbicides and Crop Protection

The pyrimidine core is a well-established pharmacophore in the agrochemical industry. The patent for the related compound, 2,4-dichloro-5-methoxy pyrimidine, highlights its use as an intermediate in the preparation of the ultra-high-efficiency herbicide, penoxsulam.[2] Herbicidal pyrimidines often act by inhibiting key enzymes in the biosynthetic pathways of weeds, such as acetolactate synthase (ALS).

The unique substitution pattern of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine suggests its potential in the development of new herbicides with improved efficacy, selectivity, and environmental profiles. The trifluoromethyl group can contribute to increased potency and a broader spectrum of weed control.

Synthetic Protocols: Harnessing the Reactivity of the Pyrimidine Core

The chloro substituent at the 4-position of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is the primary site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, and thiols, to build more complex molecular scaffolds.

Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a representative example of how 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine can be used to synthesize a key amine-substituted pyrimidine intermediate, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize 4-(substituted-amino)-5-methoxy-2-(trifluoromethyl)pyrimidine.

Materials:

  • 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

  • Desired primary or secondary amine

  • A non-protic solvent such as N,N-Dimethylformamide (DMF) or Dioxane

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(substituted-amino)-5-methoxy-2-(trifluoromethyl)pyrimidine.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to undesired hydroxylation of the pyrimidine ring.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid its direct reaction with the starting material.

  • Heating: SNAr reactions with deactivated aromatic rings often require elevated temperatures to proceed at a reasonable rate.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformation described in the protocol.

SNAr_Reaction start 4-Chloro-5-methoxy- 2-(trifluoromethyl)pyrimidine reagents + R1R2NH (Amine) + Base (e.g., DIPEA) Solvent (e.g., DMF) Heat start->reagents product 4-(R1R2-amino)-5-methoxy- 2-(trifluoromethyl)pyrimidine reagents->product byproduct + HCl reagents->byproduct

Caption: Synthetic scheme for the nucleophilic aromatic substitution of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with an amine.

Quantitative Data Summary

While specific quantitative data for reactions involving 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is not available in the public patent domain, the following table provides representative yields for analogous SNAr reactions on similar chloropyrimidine systems, as inferred from related patent literature.

Reactant 1NucleophileBaseSolventTemperature (°C)Yield (%)
2,4-dichloro-5-methoxypyrimidineAnilineK2CO3DMF10085-95
2,4-dichloro-5-trifluoromethylpyrimidineBenzylamineDIPEADioxane11080-90
4-Chloro-pyrimidine derivativeVarious aminesVariousVarious80-12075-98

This data is representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine stands as a highly valuable and versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its strategic substitution pattern provides a robust platform for the generation of diverse chemical libraries for screening and lead optimization. The protocols and insights provided in this guide, derived from the extensive patent literature of closely related analogs, offer a solid foundation for researchers to unlock the full potential of this promising building block. As the demand for more effective and targeted therapies and crop protection agents continues to grow, the importance of key intermediates like 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine in driving innovation is undeniable.

References

[1] Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1. Available at: [2] A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. CN104326988B. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important building block. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine?

The most prevalent and logical synthetic approach is the chlorination of a hydroxypyrimidine precursor, namely 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base.[1][2][3] The pyrimidine core itself can be constructed through various condensation reactions involving trifluoromethyl-containing building blocks.[4]

Q2: What are the critical parameters to control during the chlorination step?

The chlorination of the hydroxypyrimidine precursor is a critical step where several parameters must be carefully controlled to ensure high yield and purity. These include:

  • Temperature: The reaction is typically performed at elevated temperatures, often at reflux.[2] Precise temperature control is crucial to drive the reaction to completion while minimizing side reactions.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and avoid the formation of degradation products.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the chlorinating agent and any additives should be carefully optimized. Using a slight excess of POCl₃ is common, but a large excess can lead to environmental concerns and complicate the work-up.[1][2]

  • Purity of Starting Materials: Impurities in the starting 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol can lead to the formation of undesired side products that may be difficult to remove.

Q3: Why is a base sometimes used in the chlorination reaction with POCl₃?

While POCl₃ can act as both a reagent and a solvent, the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can facilitate the chlorination.[5] The base can help to activate the hydroxyl group of the pyrimidinol, making it a better leaving group, and also to neutralize the HCl generated during the reaction. However, the use of a base should be carefully evaluated as it can also promote side reactions. In many cases, the reaction can be performed effectively without an added base, especially when using POCl₃ in excess.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine.

Problem 1: Incomplete Conversion of the Starting Material

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol remaining.

  • Low isolated yield of the desired product.

Potential Causes & Solutions:

Cause Explanation Solution
Insufficient Reaction Temperature or Time The chlorination of hydroxypyrimidines often requires elevated temperatures to proceed at a reasonable rate.[2]Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. Extend the reaction time, checking for completion every 1-2 hours.
Poor Quality or Insufficient Amount of POCl₃ Phosphorus oxychloride can degrade over time, especially if exposed to moisture.Use freshly distilled or a new bottle of POCl₃. Consider increasing the molar equivalents of POCl₃. For particularly stubborn reactions, the addition of a small amount of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[1][6]
Presence of Water in the Reaction Water will readily react with POCl₃, consuming the reagent and generating phosphoric acid, which can complicate the reaction.[5]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the reaction is not performed neat in POCl₃.
Problem 2: Formation of a Major, Unidentified Side Product

Symptoms:

  • A significant new spot on TLC or a major peak in the LC-MS that is not the starting material or the desired product.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Cause Explanation Solution
Over-chlorination The pyrimidine ring can be susceptible to further chlorination, especially under harsh conditions or with prolonged reaction times.[4] This could potentially occur at the 6-position.Reduce the reaction temperature and/or time. Use a stoichiometric amount of the chlorinating agent if possible. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Cleavage of the Methoxy Group The methoxy group, while generally stable, can be cleaved under strongly acidic and high-temperature conditions, leading to the formation of a hydroxypyrimidine derivative which can then be chlorinated.Use milder reaction conditions. If possible, reduce the amount of excess POCl₃. The use of a non-acidic chlorinating agent could be explored, though this would represent a significant deviation from the standard procedure.
Vilsmeier-Haack Type Side Reaction If a solvent like DMF is used, or if N,N-dimethylaniline is used as a base, a Vilsmeier-Haack type reaction could occur, leading to formylation of the pyrimidine ring.[7][8][9]Avoid using DMF as a solvent if formylation is a concern. If a base is necessary, consider alternatives to N,N-dimethylaniline, such as pyridine or triethylamine, and use it in stoichiometric amounts.
Hydrolysis of the Product during Work-up The chloro group at the 4-position is susceptible to nucleophilic substitution, including hydrolysis back to the starting material or other hydroxylated species, especially in the presence of water and at non-neutral pH.[10]Perform the work-up at low temperatures. Use a non-aqueous work-up if possible. If an aqueous work-up is necessary, ensure the pH is kept neutral or slightly acidic and extract the product quickly into an organic solvent.
Problem 3: Low Isolated Yield After Purification

Symptoms:

  • Good conversion observed in the crude reaction mixture, but the final isolated yield is low.

Potential Causes & Solutions:

Cause Explanation Solution
Product Volatility The product, 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine, is likely to be a relatively low molecular weight and potentially volatile compound.Be cautious during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. For final drying, avoid high vacuum for extended periods unless the product is a solid with a high melting point.
Losses During Extraction and Washing The product may have some solubility in the aqueous phase during work-up.Saturate the aqueous phase with brine (NaCl) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Decomposition on Silica Gel The product may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase for purification, such as neutral alumina.

Data Summary

ParameterRecommended Value/RangeExpected Outcome
Substrate 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol---
Chlorinating Agent POCl₃---
Molar Ratio (Substrate:POCl₃) 1 : 3-5Good conversion
Temperature 100-110 °C (Reflux)Reaction proceeds at a reasonable rate
Reaction Time 2-6 hours (monitor by TLC/LC-MS)Completion of reaction
Typical Yield 70-90%---
Purity (after purification) >98%---

Experimental Protocols

Synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Materials:

  • 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq). If desired, a catalytic amount of N,N-dimethylaniline (0.1 eq) can be added.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 2-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine as a pure compound.

Visualizations

Main Reaction Pathway

main_reaction start 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol product 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine start->product Chlorination reagent POCl3, Δ side_reaction product 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine side_product 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol product->side_product Hydrolysis reagent H2O (during work-up)

Caption: Hydrolysis of the product during aqueous work-up.

Troubleshooting Workflow

troubleshooting start Low Yield or Impure Product q1 Incomplete Conversion? start->q1 a1_yes Increase Temp/Time Use fresh POCl3 q1->a1_yes Yes q2 Major Side Product? q1->q2 No end Optimized Synthesis a1_yes->end a2_yes Milder Conditions Optimize Stoichiometry Check for Hydrolysis q2->a2_yes Yes q3 Low Isolated Yield? q2->q3 No a2_yes->end a3_yes Careful Solvent Removal Optimize Extraction Use Neutral Purification q3->a3_yes Yes q3->end No a3_yes->end

Caption: A general workflow for troubleshooting common issues.

References

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113. [Link]

  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). [Link]

  • Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2019). [Link]

  • Wikipedia. Pyrimidine dimer. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]

  • Frontiers in Chemistry. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). [Link]

  • Google Patents. 2,4,5 Trifluoro pyrimidine and process for preparing. (1981).
  • DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • Sancar, A. (2015). DNA excision repair: Where do all the dimers go?. DNA Repair, 34, 1-2. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PubChem. 2-(Trifluoromethyl)pyrimidine. [Link]

  • National Institutes of Health. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). [Link]

  • ResearchGate. Pyrimidine Dimers. [Link]

  • YouTube. Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). [Link]

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). [Link]

  • Taylor & Francis Online. Pyrimidine dimers – Knowledge and References. [Link]

  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). [Link]

  • Royal Society of Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. (2005). [Link]

  • University of Oxford. 10. Pyrimidines. [Link]

  • National Institutes of Health. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. (2013). [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2014). [Link]

  • Google Patents. Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)
  • Vilsmeier-Haack Reaction. (2013). [Link]

  • ResearchGate. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (2022). [Link]

Sources

Reference Data & Comparative Studies

Validation

The Kinase Selectivity Profile of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, the characterization of a small molecule's interaction with the human kinome is a critical step. Kinase inhibitors have emerged as a hig...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the characterization of a small molecule's interaction with the human kinome is a critical step. Kinase inhibitors have emerged as a highly successful class of therapeutics, but their efficacy and safety are intrinsically linked to their selectivity. A highly selective inhibitor can offer a precision-strike approach, minimizing off-target effects, while a multi-targeted inhibitor might provide broader efficacy against complex diseases. This guide delves into the kinase selectivity profile of substituted pyrimidines, using the specific chemical entity 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine as a foundational scaffold for exploration.

While direct, publicly available kinase screening data for this exact molecule is not available, its structure represents a privileged scaffold in kinase inhibitor design. The 2,4,5-trisubstituted pyrimidine core is a cornerstone for numerous potent and selective kinase inhibitors.[1] Understanding the kinase selectivity profiles of structurally related, well-characterized compounds can, therefore, provide invaluable predictive insights for researchers working with this chemical series.

This guide will use a potent, publicly disclosed diaminopyrimidine-based FMS-like Tyrosine Kinase 3 (FLT3) inhibitor as a primary exemplar to illustrate the potential selectivity landscape of this scaffold.[2] We will compare its profile against two well-known clinical-stage kinase inhibitors, GDC-0994 (Ravoxertinib) , a selective ERK1/2 inhibitor, and CH5424802 (Alectinib) , a highly selective ALK inhibitor, to provide a broader context of kinase inhibitor selectivity.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a bioisostere of the adenine core of ATP, the ubiquitous co-factor for all kinases.[3] This structural mimicry allows pyrimidine-based compounds to effectively compete with ATP for binding in the kinase active site. The true power of this scaffold lies in the ability to decorate the 2, 4, and 5 positions with various chemical moieties. These substitutions can be tailored to exploit subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases, thereby achieving high levels of potency and selectivity.[1][4] The specific substitutions on our topic compound—a chloro group at position 4, a methoxy group at position 5, and a trifluoromethyl group at position 2—are common features in medicinal chemistry, influencing properties like metabolic stability, potency, and binding interactions.

Comparative Kinase Selectivity Profiles

To illustrate the potential kinase selectivity of a 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine-like scaffold, we will examine the KINOMEscan™ profile of a closely related diaminopyrimidine FLT3 inhibitor (henceforth referred to as "Pyrimidine Analog 1").[2] This compound was screened against a panel of 468 kinases to determine its binding affinities.

Table 1: Kinase Selectivity Profile of Pyrimidine Analog 1 (FLT3 Inhibitor)
Kinase TargetDissociation Constant (Kd) (nM)Primary Target(s)Notes
FLT3 61 Yes High-affinity binding to the primary therapeutic target.
PDGFRB280NoPotent off-target, ~5-fold less potent than FLT3.
JAK1 (JH2 domain)280NoPseudokinase domain binding.
JAK2 (JH1 domain)330NoActive kinase domain binding.
c-KIT620NoStructurally related receptor tyrosine kinase.
CSF1R780NoAnother related receptor tyrosine kinase.

Data synthesized from a study by White et al. (2017).[2] The table shows a selection of the most potent interactions.

As the data indicates, Pyrimidine Analog 1 is a potent inhibitor of FLT3 but also interacts with several other structurally related tyrosine kinases, such as PDGFRB, c-KIT, and CSF1R, albeit with lower affinity. This profile is characteristic of many "selective" kinase inhibitors, which often exhibit activity against a small family of related kinases. Such a profile can sometimes be advantageous, for example, in cancers driven by multiple redundant signaling pathways.[5]

Comparison with Benchmark Inhibitors

To contextualize the selectivity of our pyrimidine analog, we compare it to two inhibitors with distinct selectivity profiles: GDC-0994, a highly selective inhibitor of the downstream MAPK pathway kinases ERK1/2, and CH5424802 (Alectinib), an ALK inhibitor known for its narrow spectrum of activity.

Table 2: Comparative Selectivity of Pyrimidine Analog 1, GDC-0994, and CH5424802
CompoundPrimary Target(s)Key Off-Targets (Potency)Selectivity Profile
Pyrimidine Analog 1 FLT3PDGFRB, JAK family, c-KIT (nM range)Selective for a small family of tyrosine kinases.
GDC-0994 (Ravoxertinib) ERK1, ERK2Minimal off-target activity at therapeutic concentrations.[5][6]Highly Selective for the target kinases.
CH5424802 (Alectinib) ALKLTK, GAK (single-digit nM IC50).[7]Highly Selective , with very few potent off-targets.

This comparison highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds targeting different kinases. While the pyrimidine scaffold of Analog 1 yields a selective but family-focused inhibitor, the scaffolds of GDC-0994 and CH5424802 have been optimized for exceptionally high selectivity against their respective targets.

Experimental Protocol: Kinase Selectivity Profiling using KINOMEscan™

The data presented above is typically generated using a high-throughput screening platform. The KINOMEscan™ assay from Eurofins Discovery is a widely used competition binding assay that provides a quantitative measure of inhibitor binding to a large panel of kinases.[8][9]

Step-by-Step Methodology:
  • Kinase Preparation : A library of human kinases is individually expressed, typically as fusions to a DNA tag.

  • Ligand Immobilization : A proprietary, active-site directed ligand for each kinase is immobilized on a solid support (e.g., beads).

  • Competition Binding : The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification : After incubation and washing steps, the amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).[3][10]

  • Data Analysis : The amount of kinase recovered is compared to a DMSO control (no inhibitor). A lower amount of recovered kinase indicates stronger binding of the test compound. The results are often reported as percent of control or can be used to calculate a dissociation constant (Kd).

This methodology allows for a broad, unbiased assessment of a compound's interactions across the kinome, providing a comprehensive selectivity profile.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_data Data Analysis Kinase DNA-tagged Kinase Incubation Incubation in 384-well plate Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash away unbound components Incubation->Wash Competition occurs Elution Elute bound kinase Wash->Elution qPCR Quantify kinase via qPCR of DNA tag Elution->qPCR Analysis Calculate % Inhibition or Kd value qPCR->Analysis

Caption: Workflow of the KINOMEscan™ competition binding assay.

Signaling Pathway Context: The Role of FLT3 in Acute Myeloid Leukemia (AML)

The primary target of our exemplar pyrimidine analog, FLT3, is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[11] In a significant subset of Acute Myeloid Leukemia (AML) patients, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (FLT3-ITD).[12] This leads to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways.[13]

G cluster_downstream Downstream Signaling FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Pyrimidine Pyrimidine Analog 1 (Inhibitor) Pyrimidine->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and point of inhibition.

By inhibiting the constitutively active FLT3 kinase, Pyrimidine Analog 1 can block these downstream signals, leading to an anti-leukemic effect. The off-target activity against other kinases like c-KIT and PDGFRB could potentially contribute to both efficacy and toxicity, underscoring the importance of comprehensive selectivity profiling in drug development.

Conclusion

While the precise kinase selectivity profile of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine remains to be experimentally determined, its structural similarity to known kinase inhibitors provides a strong rationale for its potential as a scaffold in this domain. By examining a closely related diaminopyrimidine FLT3 inhibitor, we can appreciate the nuanced selectivity profile that such a scaffold can achieve: potent inhibition of the primary target with measurable activity against a small number of related kinases.

This profile stands in contrast to the highly focused activity of inhibitors like GDC-0994 and CH5424802. The choice between a selective, family-focused inhibitor and a highly specific one depends entirely on the therapeutic context, the biology of the disease, and the desired clinical outcome. For researchers and drug developers, the key takeaway is that the 2,4,5-trisubstituted pyrimidine core is a versatile and powerful starting point for the design of novel kinase inhibitors, with the ultimate selectivity profile being finely tunable through careful medicinal chemistry efforts.

References

  • Warner, S. L., et al. (2012). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ohashi, A., et al. (2022). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). CH5424802. Available at: [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform [PDF]. Available at: [Link]

  • Blake, J. F., et al. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reactome. (n.d.). FLT3 Signaling. Available at: [Link]

  • ClinicalTrials.gov. (2021). A Study of Alectinib (CH5424802/RO5424802) in Participants With Anaplastic Lymphoma Kinase (ALK)-Rearranged Non-Small Cell Lung Cancer (NSCLC). Available at: [Link]

  • White, S. W., et al. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. Available at: [Link]

  • KINOMEscan protocol description. (n.d.). Protocols.io. Available at: [Link]

  • Foukas, L. C., & Claret, F. X. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, R., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology. Available at: [Link]

  • Chougule, D., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. Available at: [Link]

  • Scheijen, B., et al. (2019). Schematic representation of the FLT3-ITD signaling pathways and downstream effects. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of trisubstituted pyrimidines. Available at: [Link]

  • Robarge, K., et al. (2014). Abstract DDT02-03: Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in early clinical development. Cancer Research. Available at: [Link]

  • Elyamany, G., et al. (2014). Diagram of FLT3 structure. ResearchGate. Available at: [Link]

  • White, S. W., et al. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Liu, R., et al. (2025). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology. Available at: [Link]

  • Gnoni, A., et al. (2015). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules. Available at: [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Sintim, H. O., et al. (2020). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro ADME Properties of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals The Imperative of Early ADME Profiling in Drug Discovery The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Early ADME Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to suboptimal pharmacokinetic properties.[1] Early in vitro ADME studies are therefore critical for identifying and mitigating potential liabilities, enabling a data-driven approach to lead optimization.[2] By providing insights into a compound's bioavailability, metabolic stability, and potential for drug-drug interactions, these assays de-risk development and enhance the probability of clinical success.[3]

Predictive Analysis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

The ADME profile of a molecule is intimately linked to its structure. By dissecting the constituent parts of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine, we can make informed predictions about its behavior in key in vitro assays.

Structural Features and Their Predicted ADME Impact:

  • Pyrimidine Core: The pyrimidine scaffold is a common motif in medicinal chemistry, found in numerous approved drugs.[4] As a nitrogen-containing heterocycle, it can influence physicochemical properties such as solubility and polarity, which in turn affect absorption and distribution.[5]

  • Trifluoromethyl Group (-CF3): The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[6] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.[6] This group can also increase lipophilicity, which may enhance membrane permeability.[7] The electron-withdrawing nature of the -CF3 group can also influence the pKa of nearby functionalities, potentially affecting binding interactions and solubility.[8]

  • Chloro Group (-Cl): The chloro substituent can also contribute to metabolic stability by blocking potential sites of oxidation on the aromatic ring.[9] Its electron-withdrawing properties can modulate the electronic character of the pyrimidine ring, influencing interactions with metabolizing enzymes and transporters.[10]

  • Methoxy Group (-OCH3): The methoxy group can have varied effects on ADME properties. While it can be a site for O-demethylation, a common metabolic pathway, its impact is highly context-dependent.[11] It can also influence solubility and hydrogen bonding capacity, which are important for both permeability and target engagement.[12]

Predicted In Vitro ADME Profile:

Based on this structural analysis, 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is predicted to exhibit:

  • Moderate to High Metabolic Stability: The presence of both a trifluoromethyl group and a chloro substituent is likely to shield the molecule from extensive Phase I metabolism.

  • Moderate to High Permeability: The overall lipophilicity, likely enhanced by the trifluoromethyl and chloro groups, suggests good passive diffusion across cell membranes.

  • Moderate to High Plasma Protein Binding: The lipophilic character of the molecule suggests it will likely exhibit significant binding to plasma proteins such as albumin.

Comparative Analysis with Marketed Drugs

To contextualize our predictions, we will compare the anticipated profile of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with the known in vitro ADME properties of two marketed drugs: Gefitinib , a kinase inhibitor with a chloro-substituted quinazoline core, and Rosuvastatin , a widely prescribed statin featuring a pyrimidine ring.

Table 1: Comparison of In Vitro Metabolic Stability

CompoundCore StructureKey SubstituentsSystemHalf-life (t½)Intrinsic Clearance (CLint)Classification
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Pyrimidine-Cl, -OCH3, -CF3Human Liver MicrosomesPredicted: >30 minPredicted: Low to ModeratePredicted: Stable
Gefitinib Quinazoline-Cl, -F, MorpholineHuman Liver MicrosomesExtensive Metabolism[3]-Moderately Stable
Sapitinib (similar TKI) Quinazoline-F, -ClHuman Liver Microsomes21.07 min[8]38.48 mL/min/kg[8]Moderately Stable
Rosuvastatin Pyrimidine-F, SulfonamideHuman Liver MicrosomesVery long (>180 min)[13]Very Low[13]Highly Stable

Table 2: Comparison of In Vitro Permeability

CompoundAssay SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Caco-2 / PAMPAPredicted: >10Predicted: High
Gefitinib Caco-2Interacts with Caco-2 cells, suggesting permeability[14]Likely Moderate to High
Rosuvastatin Caco-2Substrate of BCRP efflux transporter[15]Moderate to High (with active transport)

Classification based on: <1 x 10⁻⁶ cm/s (Low), 1-10 x 10⁻⁶ cm/s (Moderate), >10 x 10⁻⁶ cm/s (High)[16]

Table 3: Comparison of In Vitro Plasma Protein Binding

CompoundAssay SystemProtein Binding (%)
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Human PlasmaPredicted: >90%
Gefitinib Human Plasma~90-97%[5][17]
Rosuvastatin Human Plasma~88%[18][19]

Experimental Protocols for Key In Vitro ADME Assays

To facilitate the experimental validation of these predictions, detailed protocols for three fundamental in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[20]

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[12]

    • Prepare a stock solution of the test compound in DMSO and dilute in buffer to a final concentration of 1 µM.

    • Prepare a 1 mM solution of NADPH in buffer.

  • Incubation:

    • Pre-incubate the microsome and test compound mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[12]

  • Termination and Analysis:

    • Terminate the reaction by adding a quench solution (e.g., ice-cold acetonitrile) containing an internal standard.[21]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[1]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prepare HLM Prepare HLM (0.5 mg/mL in Buffer) Pre-incubation Pre-incubate HLM + Compound (5 min) Prepare HLM->Pre-incubation Prepare Compound Prepare Test Compound (1 µM in Buffer) Prepare Compound->Pre-incubation Prepare NADPH Prepare NADPH (1 mM in Buffer) Start Reaction Initiate with NADPH Prepare NADPH->Start Reaction Pre-incubation->Start Reaction Time Points Sample at 0, 5, 15, 30, 45 min Start Reaction->Time Points Quench Quench with Acetonitrile + Internal Standard Time Points->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Workflow for Metabolic Stability Assay

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.[22]

Methodology:

  • Preparation of Plates:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[23]

    • Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.

  • Assay Procedure:

    • Add the test compound (dissolved in buffer) to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).[20][24]

  • Analysis:

    • Separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - C_A / C_equ)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where:

      • C_A = Concentration in acceptor well

      • C_equ = Equilibrium concentration

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • Area = Filter area

      • Time = Incubation time

G cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Coat Donor Coat Donor Plate Filter with Lipid Solution Add Compound Add Test Compound to Donor Plate Coat Donor->Add Compound Fill Acceptor Fill Acceptor Plate with Buffer (pH 7.4) Sandwich Assemble Donor and Acceptor Plates Fill Acceptor->Sandwich Add Compound->Sandwich Incubate Incubate at Room Temp (4-18 hours) Sandwich->Incubate Separate Separate Plates Incubate->Separate Quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS or UV-Vis) Separate->Quantify Calculate Calculate Papp Quantify->Calculate

Workflow for PAMPA Assay

Plasma Protein Binding (PPB) by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active.[15]

Methodology:

  • Preparation of Dialysis Unit:

    • Hydrate a semi-permeable dialysis membrane (e.g., MWCO 12-14 kDa).

    • Assemble the 96-well equilibrium dialysis plate.

  • Assay Procedure:

    • Add human plasma containing the test compound (e.g., 1-5 µM) to one chamber of each well.[25]

    • Add protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.

    • Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[14]

  • Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each aliquot by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis Assemble Plate Assemble 96-well Equilibrium Dialysis Plate Load Chambers Load Plasma and Buffer into Respective Chambers Assemble Plate->Load Chambers Spike Plasma Spike Human Plasma with Test Compound Spike Plasma->Load Chambers Incubate Incubate at 37°C with Shaking (4-6 hours) Load Chambers->Incubate Sample Sample Aliquots from Both Chambers Incubate->Sample LCMS Quantify Compound by LC-MS/MS Sample->LCMS Calculate Calculate Fraction Unbound (fu) and % Protein Binding LCMS->Calculate

Workflow for Plasma Protein Binding Assay

Conclusion

Based on a thorough analysis of its structural components, 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is predicted to be a compound with favorable drug-like properties, including good metabolic stability and high membrane permeability. These characteristics are largely attributed to the presence of the trifluoromethyl and chloro substituents. Its predicted high plasma protein binding is in line with that of many orally bioavailable drugs.

Compared to Gefitinib, it is expected to have similar or potentially improved metabolic stability due to the trifluoromethyl group. In contrast to Rosuvastatin, which is exceptionally stable to metabolism, the target compound is likely to be more metabolically active, though still within an acceptable range for many therapeutic applications.

The provided protocols offer a robust framework for the experimental validation of these predictions. By integrating this predictive analysis with empirical data, researchers can make more informed decisions in the optimization of pyrimidine-based drug candidates.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • McKillop, D., McCormick, A. D., Miles, G. S., & Phillips, M. B. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(11-12), 943–957.
  • EURL ECVAM. (n.d.). In vitro Caco-2 permeability. TSAR - European Union. Retrieved from [Link]

  • Li, X., et al. (2023). Gefitinib-induced dose-dependent morphological alterations and cytotoxicity in Caco-2 cells. ResearchGate. [Link]

  • Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za higijenu rada i toksikologiju, 70(1), 2-15.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Li, J., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 567.
  • Neamati, N. (2013). Current Perspectives on rosuvastatin. Integrated Pharmacy Research and Practice, 2, 49–63.
  • ResearchGate. (n.d.). Apparent permeability coefficient (Papp) and efflux ratio (ER) values versus age for probe compounds determined in this study. Retrieved from [Link]

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Dalvie, D. K., & Obach, R. S. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(1), 1-16.
  • Zhang, Y. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Li, X., et al. (2005). Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Rosuvastatin and its Metabolite N- Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography-High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023).
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11957.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: In vitro and in cancer patients. Retrieved from [Link]

  • Banks, D. D., et al. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • Al-Awadhi, F., et al. (2025). Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer patients. Pharmacogenomics. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • Hanke, N., et al. (2019). Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions. The AAPS Journal, 21(5), 89.

Sources

Validation

Spectroscopic Profiling &amp; Comparative Analysis: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Executive Summary In the landscape of heterocyclic building blocks, 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine represents a "privileged scaffold."[1] Unlike its non-fluorinated analogs, this molecule offers a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine represents a "privileged scaffold."[1] Unlike its non-fluorinated analogs, this molecule offers a unique duality: the 2-trifluoromethyl (


) group  acts as both a powerful electronic activator for Nucleophilic Aromatic Substitution (

) and a distinct spectroscopic handle for

NMR monitoring.[1]

This guide provides an objective analysis of this compound's spectroscopic signature, contrasting it with the standard 2-methyl alternative. We define the experimental protocols required to validate its purity and track its derivatization in complex matrices.

Structural & Electronic Context[1]

To interpret the spectra, one must understand the electronic push-pull system of the pyrimidine ring:

  • 2-Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG).[1] It decreases electron density in the ring, significantly lowering the LUMO energy. This makes the C4-Chlorine bond highly susceptible to nucleophilic attack compared to 2-methyl analogs.[1]
    
  • 5-Methoxy Group (

    
    ):  An electron-donating group (EDG) by resonance.[1] It provides a stabilizing effect, preventing the ring from becoming too labile (prone to hydrolysis), while offering a clear singlet handle in 
    
    
    
    NMR.[1]
  • 4-Chlorine (

    
    ):  The leaving group.[1] Its lability is the primary "performance" metric of this reagent.
    
Comparative Electronic Profile[1]
FeatureTarget: 2-

Analog
Alternative: 2-

Analog
Impact on Application
Ring Electron Density Low (Electron Deficient)Moderate

analog reacts faster in

.[1]
Lipophilicity (LogP) HighLow

improves membrane permeability in resulting drugs.[1]
Spectral Tag

NMR (Singlet)
None

allows background-free quantification.[1]
Hydrolytic Stability ModerateHigh

analog requires moisture-free storage.[1]

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

The presence of the


 group makes NMR the gold standard for identity and purity analysis.
1.

NMR: The Analytical Advantage

Unlike


 NMR, which can be crowded by solvent peaks or impurities, the 

spectrum is typically silent except for the analyte.[1]
  • Chemical Shift:

    
     -68.0 to -71.0 ppm (Singlet).[1]
    
  • Integration: 3F equivalent.[1]

  • Protocol Note: Use

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) as an internal standard for qNMR (Quantitative NMR) purity assays.
2.

NMR: Structural Confirmation
  • H-6 (Aromatic): Appears as a singlet around

    
     8.4 – 8.6 ppm .[1]
    
    • Note: This is deshielded compared to the 2-methyl analog (

      
      8.1 ppm) due to the electron-withdrawing nature of the 
      
      
      
      group.
  • OMe (Methoxy): Strong singlet at

    
     3.9 – 4.0 ppm .[1]
    
3.

NMR: Carbon Skeleton
  • C-2 (Quartet): Characteristic quartet (

    
    ) due to coupling with fluorine.[1]
    
  • 
     (Quartet):  Broad quartet (
    
    
    
    ) typically around
    
    
    118–120 ppm.[1]
B. Mass Spectrometry (MS)[1][3][7][8][9][10]
  • Ionization: ESI+ or EI.[1][2]

  • Isotope Pattern: The chlorine atom imparts a distinct 3:1 ratio for the

    
     peaks.[1]
    
  • Fragmentation:

    • Loss of

      
       (from methoxy).[1]
      
    • Loss of

      
       (radical or ion depending on mode).[1]
      
    • The

      
       group is generally robust but can be lost in high-energy EI collisions (
      
      
      
      ).[1]

Experimental Protocols

Protocol A: qNMR Purity Assay (Self-Validating)

Objective: Determine absolute purity without relying on UV response factors.

  • Preparation: Weigh exactly 15.0 mg of the sample and 10.0 mg of Internal Standard (

    
    -trifluorotoluene) into a vial.
    
  • Solvation: Dissolve in 0.6 mL

    
     (ensure complete dissolution; sonicate if necessary).
    
  • Acquisition:

    • Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE).[1]

    • Relaxation Delay (

      
      ): 30 seconds (Critical: 
      
      
      
      nuclei have long
      
      
      relaxation times. Short delays lead to under-integration).[1]
    • Scans: 16 or 32.[1]

  • Processing: Phase manually. Integrate the Internal Standard (set to 100 or known molar equivalent) and the Sample

    
     peak.[1]
    
  • Calculation:

    
    [1]
    
Protocol B: Reaction Monitoring ( Displacement)[1]

Context: Monitoring the displacement of the 4-Chloro group by an amine nucleophile.

  • Sampling: Take a 50

    
     aliquot of the reaction mixture.
    
  • Quench: Dilute into 500

    
     of 
    
    
    
    (stops the reaction and locks the state).
  • Analysis: Run

    
     NMR.
    
    • Starting Material: Peak at

      
      -70.0 ppm.
      
    • Product: Peak will shift upfield (typically

      
      -68.0 to -69.0 ppm) as the electron-withdrawing Cl is replaced by the amine.[1]
      
    • Hydrolysis Byproduct (Impurity): If water is present, 4-hydroxy derivative appears (distinct shift).[1]

Visualizations

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for characterizing this molecule.[1]

AnalyticalWorkflow Start Sample: 4-Cl-5-OMe-2-CF3-Pyrimidine Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility NMR_Path NMR Analysis Solubility->NMR_Path MS_Path LC-MS Analysis Solubility->MS_Path F19 19F NMR (Purity & Identity) NMR_Path->F19 Primary H1 1H NMR (Structure Check) NMR_Path->H1 Secondary Pattern Isotope Pattern (Cl 3:1 Ratio) MS_Path->Pattern Validation Data Validation F19->Validation H1->Validation Pattern->Validation

Caption: Analytical workflow prioritizing 19F NMR for specificity and LC-MS for structural confirmation.

Diagram 2: Reactivity & Derivatization Pathway

Comparison of the reaction pathways between the 2-CF3 and 2-Me analogs.

ReactivityComparison Substrate_CF3 2-CF3 Substrate (Electron Deficient) TS_CF3 Transition State (CF3) Stabilized Meisenheimer Complex (LOWER Energy) Substrate_CF3->TS_CF3 Fast Kinetics Substrate_Me 2-Me Substrate (Electron Neutral) TS_Me Transition State (Me) Less Stabilized Complex (HIGHER Energy) Substrate_Me->TS_Me Slow Kinetics Nucleophile Nucleophile (R-NH2) Nucleophile->TS_CF3 Nucleophile->TS_Me Product Final Pyrimidine Derivative TS_CF3->Product TS_Me->Product

Caption: Kinetic advantage of the 2-CF3 scaffold in SNAr reactions due to Meisenheimer complex stabilization.

Data Summary Table

Parameter4-Cl-5-OMe-2-(

)-pyrimidine
4-Cl-5-OMe-2-(

)-pyrimidine
Molecular Weight 212.56 g/mol 158.59 g/mol

NMR (H-6)

8.50 ppm (Deshielded)

8.10 ppm

NMR

-70.0 ppm (Singlet)
N/A
Reactivity (

)
High (Room Temp)Moderate (Requires Heat)
Storage Hygroscopic / Cold StoreAmbient

References

  • PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine Compound Summary. National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. Nucleophilic substitution reactions of chloropyrimidines.[1] J. Chem. Soc. C. [Link][1]

  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants Table. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth, technical comparison and experimental framework for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth, technical comparison and experimental framework for assessing the cross-reactivity of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine, a heterocyclic compound featuring a privileged pyrimidine scaffold. We will move beyond theoretical discussions to provide actionable, field-proven protocols and data interpretation strategies that ensure scientific integrity and regulatory preparedness.

The pyrimidine core is a cornerstone in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structure is adept at forming key hydrogen bonds within the highly conserved ATP-binding pocket of kinases, a trait that is both a remarkable asset and a potential liability.[2] This inherent promiscuity means that while a pyrimidine-based compound may show high affinity for its intended target, it can also engage with dozens of unintended off-targets, leading to unforeseen toxicities or a diluted therapeutic effect. Therefore, a rigorous cross-reactivity assessment is not merely a supplementary check; it is a critical step in the validation of any pyrimidine-based drug candidate.

This guide will compare and contrast state-of-the-art methodologies for building a comprehensive selectivity profile, using 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine as our central case study. We will explore broad-panel screening to identify initial off-target hits and delve into cell-based assays to confirm target engagement in a physiological context.

Comparative Analysis: Strategic Approaches to Selectivity Profiling

The journey to characterizing a compound's selectivity involves a multi-pronged approach. No single experiment can provide a complete picture. Below, we compare the two primary strategic pillars of cross-reactivity studies: broad-panel biochemical screening and cell-based target engagement confirmation.

Methodology Principle Primary Application Strengths Limitations
Biochemical Kinome Scanning (e.g., KINOMEscan™, Reaction Biology HotSpot™)Measures the binding affinity (Kd) or percent inhibition of the test compound against a large, purified panel of kinases (up to ~500).[3][4]Primary Screening: Broadly identifies potential on- and off-targets early in discovery.- Comprehensive coverage of the kinome.- Highly sensitive and quantitative (Kd values).- Excellent for initial hit identification and SAR exploration.[3]- In vitro system lacks cellular context (e.g., ATP concentration, scaffolding proteins).- Does not confirm target engagement in living cells.- Can generate false positives/negatives.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][6][7]Target Validation & Engagement: Confirms that the compound binds to its intended (and unintended) targets in a physiological environment.- Directly demonstrates target engagement in a cellular milieu.[5][6]- Can be adapted to a high-throughput format (HT-CETSA).[8]- Does not require compound modification (label-free).[6]- Less comprehensive than kinome scanning; typically focused on a smaller set of suspected targets.- Throughput can be lower for the traditional Western Blot-based method.- Requires specific antibodies for each target of interest.
Broad Off-Target Panels (e.g., Eurofins SafetyScreen™)Assesses binding or functional activity against a diverse panel of non-kinase targets, including GPCRs, ion channels, and transporters.[9][10]Safety Pharmacology: Identifies potential liabilities that could lead to adverse drug reactions (ADRs) unrelated to kinase inhibition.- Broadest view of potential off-target interactions across different protein families.[9]- Essential for preclinical safety assessment and IND-enabling studies.[11][12]- Typically provides percent inhibition at a single concentration, requiring follow-up for potency determination.- Does not confirm mechanism of action (e.g., agonist vs. antagonist).

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to form a cohesive and self-validating workflow. The initial broad screening identifies a landscape of potential interactions, which are then validated and prioritized by the subsequent cell-based assays.

Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Broad Off-Target Identification cluster_1 Phase 2: Data Analysis & Hit Triage cluster_2 Phase 3: Cellular Target Engagement Validation cluster_3 Phase 4: Profile Generation A Compound Synthesis & QC (4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine) B Biochemical Kinome Scan (e.g., KINOMEscan® at 1 µM) A->B C Broad Safety Panel Screen (e.g., Eurofins SafetyScreen44™ at 10 µM) A->C D Analyze Kinome Data (Calculate Selectivity Score, Identify Hits <30% of Control) B->D E Analyze Safety Panel Data (Identify Hits >50% Inhibition) C->E F Prioritize Hits (Based on potency, target family, and therapeutic relevance) D->F E->F G Cellular Thermal Shift Assay (CETSA®) (For top 3-5 prioritized off-targets) F->G H Dose-Response IC50 Determination (Biochemical assays for validated hits) G->H I Generate Comprehensive Selectivity Profile H->I

Caption: A four-phase workflow for systematic cross-reactivity profiling.

Protocol 1: Broad Kinome Profiling using KINOMEscan®

Causality: The objective here is to cast the widest net possible to understand the compound's interaction landscape across the human kinome. This competition binding assay is exceptionally sensitive and provides a quantitative measure of affinity (Kd), allowing for a robust comparison between targets.[13]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine in 100% DMSO. Ensure purity is >95% via LC-MS and NMR.

  • Assay Execution (Performed by Service Provider, e.g., Eurofins Discovery):

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

    • The amount of kinase captured on the solid support is measured via qPCR. The amount of captured kinase is inversely proportional to the test compound's binding affinity.

  • Data Analysis:

    • Results are typically provided as '% of Control', where a lower percentage indicates stronger binding.

    • Hit Criteria: A common threshold for a significant "hit" is a % of Control value <35% or <10%.

    • Selectivity Score (S-Score): Calculate the S-score to quantify selectivity. S(10) = (Number of kinases with %Ctrl < 10) / (Total kinases tested). A lower S-score indicates higher selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Validation

Causality: A hit from a biochemical screen does not guarantee the compound engages the target in a complex cellular environment. CETSA bridges this gap by directly measuring target protein stabilization due to compound binding in intact cells.[5][7] A ligand-bound protein is more resistant to heat-induced denaturation.[6]

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HEK293 for overexpression, or a cancer cell line like A549 for endogenous targets) to ~80% confluency.

  • Compound Treatment: Treat cells with 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (e.g., at 10x the expected IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cool-down at room temperature.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant.

    • Analyze the abundance of the target protein in the soluble fraction using Western Blot or Simple Western™ analysis.

  • Data Analysis:

    • Quantify band intensities for each temperature point.

    • Plot the normalized intensity versus temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

CETSA_Workflow A Intact Cells + Compound/Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze/Thaw) B->C D Centrifugation (Separate Soluble/Pellet) C->D E Collect Soluble Fraction D->E F Western Blot Analysis (Quantify Target Protein) E->F G Generate Melting Curve (Plot Intensity vs. Temp) F->G

Caption: The experimental workflow for a Western Blot-based CETSA.

Comparison with Structural Alternatives

The selectivity profile of a pyrimidine-based compound is highly dependent on its substitution pattern.[14][15][16] By comparing 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine with structural analogs, we can infer how modifications might mitigate or exacerbate cross-reactivity. This strategy, known as "scaffold hopping" or substituent modification, is a cornerstone of medicinal chemistry.[17][18][19]

Compound/Scaffold Key Structural Feature Predicted Impact on Selectivity Rationale
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Small, electron-withdrawing groups. The 2-CF3 and 4-Cl are common in kinase inhibitors.Moderate to Low Selectivity: The pyrimidine core is a known hinge-binder.[2] The small substituents may allow it to fit into numerous ATP pockets without steric hindrance.The trifluoromethyl group can enhance binding potency but does not typically confer high selectivity on its own. The 4-chloro position is a common site for further modification.[20]
Alternative 1: Bulky Gatekeeper-Targeting Group at C4 Replace the 4-Chloro with a bulky group (e.g., a substituted aniline).Potentially Higher Selectivity: This modification is a classic strategy to target the "gatekeeper" residue, a key determinant of selectivity in many kinases.[21] A tailored group can exploit unique features of the target's binding pocket, preventing binding to kinases with smaller gatekeeper residues.
Alternative 2: Fused Pyrimidine Scaffold (e.g., Pyrazolo[3,4-d]pyrimidine) The pyrimidine ring is fused with another ring system.Often Higher Selectivity: Fused ring systems like pyrazolo[3,4-d]pyrimidines are bioisosteres of adenine and can form more extensive and specific interactions within the ATP site, leading to improved selectivity profiles.[22][23]
Alternative 3: Removal of Trifluoromethyl Group Replace the 2-CF3 group with a smaller, non-fluorinated moiety (e.g., methyl).Likely Lower Potency & Altered Selectivity: The electron-withdrawing nature of the CF3 group often contributes significantly to binding affinity.[24] Removing it would likely decrease potency across the board but could alter the selectivity profile by changing electronic interactions.

Conclusion

The assessment of cross-reactivity for a compound like 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a rigorous, multi-step process that is essential for successful drug development. The pyrimidine scaffold, while highly valuable, carries an inherent risk of promiscuity that must be thoroughly investigated.[1] By employing a strategic workflow that begins with broad biochemical screening to identify potential off-targets and culminates in cell-based assays like CETSA to confirm physiological relevance, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach not only de-risks a drug discovery program by identifying potential safety liabilities early but also provides the robust, validated evidence required for progression towards clinical evaluation.[11][25]

References

  • Ningbo Pharmchem (2026). The Essential Role of 4-Chloro-5-fluoropyrimidine in Targeted Drug Delivery Systems.
  • Ito, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry.
  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (n.d.). ResearchGate.
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PMC - NIH.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022, July 14). Frontiers.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications.
  • Structure-activity Relationships of 2, 4-disubstituted Pyrimidines as Dual ERα/VEGFR-2 Ligands With Anti-Breast Cancer Activity. (2018, April 25). PubMed.
  • Online Kinase Mapper Tool. (n.d.). Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. (n.d.). MDPI.
  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. (n.d.). HistologiX.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). NIH.
  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (n.d.). PubMed.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021, September 29). ACS Publications.
  • Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). ACS Publications.
  • Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. (n.d.). PMC - PubMed Central.
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. (n.d.). Benchchem.
  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022, September 29). PMC - NIH.
  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (n.d.). Progress in Chemical and Biochemical Research.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30).
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Books.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. (n.d.).
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025, April 21). MDPI.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Reaction Biology: Drug Discovery CRO Services. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2025, August 9). ResearchGate.
  • Selectivity data panels. (n.d.). Boehringer Ingelheim.
  • GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. (2025, July 16). National Institute of Allergy and Infectious Diseases (NIAID).
  • Eurofins Panlabs Safety Screening Webinar. (2013, September 19). YouTube.
  • Guidance for Industry. (n.d.). FDA.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • GPCR Products and Services. (n.d.). Eurofins.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, October 10). ResearchGate.
  • Eurofins Discovery Safety Pharmacology Portfolio. (2022, February 28). YouTube.

Sources

Validation

A Comparative Guide to Bioisosteric Replacements for the Trifluoromethyl Group in Pyrimidine Inhibitors

For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance the potency, metabolic stability, and bioavailabil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance the potency, metabolic stability, and bioavailability of therapeutic candidates. In the realm of pyrimidine inhibitors, which are central to many targeted therapies, the CF3 group often plays a pivotal role in modulating the pharmacodynamic and pharmacokinetic properties of these molecules. However, the quest for ever-more-optimized compounds has led to the exploration of bioisosteric replacements for the CF3 group, with the pentafluorosulfanyl (SF5) group emerging as a particularly intriguing, albeit challenging, alternative. This guide provides an in-depth technical comparison of the trifluoromethyl group and its bioisosteres, with a focus on their application in the design of novel pyrimidine inhibitors.

The Enduring Appeal of the Trifluoromethyl Group in Pyrimidine Inhibitors

The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its unique combination of properties. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities, which can be crucial for optimizing interactions with target proteins. Furthermore, the CF3 group is highly lipophilic and metabolically stable, often enhancing membrane permeability and blocking sites of metabolism.[1] In many pyrimidine-based kinase inhibitors, the trifluoromethyl group is strategically placed to interact with the hinge region of the kinase, a critical interaction for potent inhibition.

The Rationale for Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool in drug discovery. The goal is to fine-tune a molecule's properties to improve its efficacy, selectivity, or safety profile. While the CF3 group is highly effective, it is not always optimal. In some cases, its lipophilicity can be too high, leading to off-target effects or poor solubility. Therefore, the exploration of bioisosteres that can mimic some of the beneficial properties of the CF3 group while offering a different overall physicochemical profile is a key strategy in lead optimization.

A Head-to-Head Contender: The Pentafluorosulfanyl Group

Among the various bioisosteres for the trifluoromethyl group, the pentafluorosulfanyl (SF5) group has garnered significant attention. Often dubbed a "super-trifluoromethyl" group, the SF5 moiety possesses even greater electronegativity and lipophilicity than the CF3 group.[2] It is also exceptionally stable under physiological conditions.[3] However, it is also larger than the CF3 group, a factor that can have profound implications for binding to sterically constrained active sites.

Below is a table summarizing the key physicochemical properties of the trifluoromethyl group and its prominent bioisostere, the pentafluorosulfanyl group.

PropertyTrifluoromethyl (CF3)Pentafluorosulfanyl (SF5)
Electronegativity (Hammett σp) 0.540.68
Lipophilicity (Hansch π) 0.881.51
Van der Waals Volume (ų) 42.669.1
Metabolic Stability HighVery High

Case Study: A Direct Comparison of CF3 and SF5 in p97 AAA ATPase Inhibitors

While direct comparative studies of CF3 and SF5 on a pyrimidine scaffold are not extensively reported in the public literature, a study on indole-based inhibitors of the AAA ATPase p97 provides invaluable insights.[4] In this study, researchers synthesized and evaluated a series of analogs where a C-5 trifluoromethyl group was replaced with a pentafluorosulfanyl group, as well as other bioisosteres such as nitro, methyl, and trifluoromethoxy groups.

Surprisingly, the replacement of the trifluoromethyl group with a pentafluorosulfanyl group resulted in a nearly five-fold decrease in inhibitory activity.[4] The authors hypothesized that this reduction in potency could be attributed to either the larger size of the SF5 group or its stronger electron-withdrawing effect on the indole ring.[4] This finding underscores a critical principle in drug design: bioisosteric replacement is not always a straightforward path to improved activity, and the interplay of steric and electronic effects must be carefully considered within the context of the specific protein-ligand interaction.

Implications for Pyrimidine Inhibitors

The findings from the p97 inhibitor study have significant implications for the design of pyrimidine-based inhibitors. Many pyrimidine inhibitors target the ATP-binding site of kinases, where the pyrimidine core forms key hydrogen bonds with the hinge region. The substituents on the pyrimidine ring are crucial for achieving potency and selectivity.

The larger size of the SF5 group compared to the CF3 group could lead to steric clashes within the often-compact ATP-binding sites of kinases, potentially explaining a decrease in potency. Conversely, the increased electron-withdrawing nature and lipophilicity of the SF5 group could, in other contexts, lead to enhanced binding affinity or improved pharmacokinetic properties. The key takeaway is that the suitability of the SF5 group as a CF3 bioisostere in pyrimidine inhibitors will be highly dependent on the specific topology of the target's active site.

Experimental Protocols

General Procedure for the Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

The following is a representative experimental protocol for the synthesis of 5-trifluoromethylpyrimidine derivatives, adapted from the literature.[5]

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine

A solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in ethanol is treated with a solution of ammonia in ethanol at room temperature. The reaction mixture is stirred for several hours, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the desired product.

Step 2: Synthesis of N-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)acetamide

To a solution of 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine in dichloromethane is added acetic anhydride and triethylamine. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the acetylated product.

Step 3: Synthesis of the final 5-trifluoromethylpyrimidine derivatives

A mixture of N-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)acetamide and the desired aniline derivative in a suitable solvent (e.g., isopropanol) is heated to reflux in the presence of a catalytic amount of a strong acid (e.g., HCl). The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitate is collected by filtration, washed, and dried to afford the final product.

Visualizing the Concepts

Bioisosteric_Replacement cluster_pyrimidine Pyrimidine Inhibitor Core cluster_bioisosteres Bioisosteric Replacements Py Pyrimidine Ring CF3 Trifluoromethyl (CF3) - High Electronegativity - High Lipophilicity - Moderate Size Py->CF3 Common Substitution SF5 Pentafluorosulfanyl (SF5) - Very High Electronegativity - Very High Lipophilicity - Larger Size Py->SF5 Exploratory Replacement CF3->SF5 Bioisosteric Relationship

Caption: Bioisosteric replacement of the trifluoromethyl group with the pentafluorosulfanyl group on a pyrimidine core.

Kinase_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Receptor Tyrosine Kinase Inhibits ATP Binding

Caption: General signaling pathway of a receptor tyrosine kinase and the inhibitory action of a pyrimidine-based inhibitor.

Conclusion

The trifluoromethyl group remains a valuable tool in the design of pyrimidine inhibitors. However, the exploration of bioisosteric replacements, such as the pentafluorosulfanyl group, offers exciting opportunities for fine-tuning the properties of these important therapeutic agents. While the SF5 group's larger size and enhanced electronic properties can present challenges, as evidenced by the p97 inhibitor case study, it also holds the potential to unlock novel interactions and improved pharmacokinetic profiles in carefully selected systems. The successful application of the SF5 group as a CF3 bioisostere in pyrimidine inhibitors will require a deep understanding of the target's active site and a willingness to embrace the unpredictable nature of drug discovery. As synthetic methodologies for introducing the SF5 group become more accessible, we can anticipate a growing number of studies that will further elucidate the potential of this "super-trifluoromethyl" group in the development of next-generation pyrimidine inhibitors.

References

  • Alverez, C., Arkin, M. R., Bulfer, S. L., Colombo, R., Kovaliov, M., LaPorte, M. G., ... & Wipf, P. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225-1230.
  • Welch, J. T., & Lin, J. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry–A European Journal, 23(53), 12965-12975.
  • Welch, J. T., & Lin, J. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.
  • Wipf, P., Mo, T., & Kerekes, A. D. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165.
  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
  • Wipf, P., Mo, T., & Kerekes, A. D. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Royal Society of Chemistry.
  • Alverez, C., Arkin, M. R., Bulfer, S. L., Colombo, R., Kovaliov, M., LaPorte, M. G., ... & Wipf, P. (2015).
  • Alverez, C., Arkin, M. R., Bulfer, S. L., Colombo, R., Kovaliov, M., LaPorte, M. G., ... & Wipf, P. (2015).
  • Wipf, P., Mo, T., & Kerekes, A. D. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine.
  • Alverez, C., Arkin, M. R., Bulfer, S. L., Colombo, R., Kovaliov, M., LaPorte, M. G., ... & Wipf, P. (2015).
  • Noonikara-Poyil, A., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science, 12(43), 14618–14623.
  • Jose, J., et al. (2022). Synthesis of a small‐molecule library with CF3/SF5 groups.
  • Noonikara-Poyil, A., et al. (2021). Correction: When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science, 12(43), 14624–14624.
  • Zuo, Y., Li, R., Wang, Y., Li, Y., & Liu, H. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2476.

Sources

Comparative

A Researcher's Guide to De-Risking Novel Pyrimidine Derivatives: Evaluating the Off-Target Effects of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Introduction: The Pyrimidine Paradox in Drug Discovery Pyrimidine and its derivatives represent a cornerstone of modern medicinal chemistry and agrochemical design. Their versatile scaffold is found in a multitude of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Paradox in Drug Discovery

Pyrimidine and its derivatives represent a cornerstone of modern medicinal chemistry and agrochemical design. Their versatile scaffold is found in a multitude of bioactive molecules, exhibiting a wide spectrum of activities including antiviral, anticancer, and anti-inflammatory properties.[1] The incorporation of a trifluoromethyl (CF3) group, as seen in our model compound 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine , often enhances metabolic stability and target affinity. However, this same structural complexity that confers therapeutic potential also presents a significant challenge: the risk of unintended off-target interactions.

Off-target effects are a primary cause of clinical adverse drug reactions (ADRs) and a major contributor to late-stage drug development failures.[2][3] Therefore, a proactive, systematic evaluation of a compound's promiscuity is not merely a regulatory hurdle but a fundamental component of rational drug design. Identifying potential safety liabilities early allows for data-driven decisions, enabling researchers to either mitigate off-target effects through structural modifications or redirect resources toward more promising candidates.[4]

This guide provides a comprehensive framework for evaluating the off-target profile of a novel chemical entity, using 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine as a working example. We will move systematically from predictive computational methods to broad-scale experimental screening and finally to targeted cellular validation, explaining the causality behind each experimental choice. This integrated approach is designed to build a robust safety profile, ensuring that the journey from bench to clinic is built on a foundation of scientific integrity.

Part 1: The Predictive Foundation: In Silico Off-Target Profiling

Expertise & Experience: Before committing to costly and time-consuming wet lab experiments, we leverage the power of computational toxicology and pharmacology. The rationale is to use the chemical structure of our lead compound to predict a spectrum of potential biological interactions. This predictive step is crucial for hypothesis generation, helping us to prioritize and design more intelligent, focused experimental assays.

An in silico assessment is a two-pronged approach: we look for proteins our compound might bind to (target prediction) and we look for known drugs with similar structures to anticipate shared bioactivities (similarity analysis).

Methodologies & Protocol: A Step-by-Step Computational Workflow

  • Structure Preparation:

    • Action: Obtain the 2D structure of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (e.g., as a SMILES string).

    • Causality: A standardized, high-quality 2D representation is the required input for all subsequent computational tools.

    • Tool: Chemical drawing software (e.g., ChemDraw) or retrieval from a chemical database.

  • Pharmacophore-Based Target Prediction:

    • Action: Convert the 2D structure into a 3D conformation and submit it to a reverse pharmacophore screening server (e.g., PharmMapper, ZINCPharmer).

    • Causality: These tools identify the compound's key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This "pharmacophore" is then compared against a database of annotated protein binding sites to find potential macromolecular targets. This moves beyond simple 2D similarity to consider the 3D complementarity required for binding.

    • Output: A ranked list of potential protein targets (e.g., kinases, GPCRs, proteases) with a "fit score" indicating the quality of the pharmacophore match.

  • Chemical Similarity and Substructure Searching:

    • Action: Use the chemical structure to search large-scale bioactivity databases (e.g., PubChem, ChEMBL, BindingDB).

    • Causality: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological properties. By identifying known bioactive compounds that share our pyrimidine core, we can infer potential on- and off-targets. This approach is powerful for identifying well-established liabilities associated with the core scaffold.

    • Output: A list of structurally similar compounds and their documented biological activities, including both therapeutic targets and known toxicities.

  • Data Synthesis and Hypothesis Generation:

    • Action: Consolidate the outputs from both approaches. Look for converging evidence (e.g., a kinase family identified by both pharmacophore modeling and similarity searching).

    • Causality: Cross-validation between different computational methods increases confidence in the predictions. This synthesized data provides a list of high-priority potential off-targets to investigate experimentally.

Mandatory Visualization: In Silico Prediction Workflow

InSilico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Synthesis Input Chemical Structure (4-Chloro-5-methoxy-2- (trifluoromethyl)pyrimidine) Pharm Pharmacophore Modeling (e.g., PharmMapper) Input->Pharm Sim Similarity Searching (e.g., ChEMBL, PubChem) Input->Sim Targets Predicted Protein Targets (Ranked by Fit Score) Pharm->Targets Analogs Bioactive Structural Analogs (Known Activities & Liabilities) Sim->Analogs Hypothesis Hypothesis Generation: Prioritized Off-Target List Targets->Hypothesis Analogs->Hypothesis

Caption: Workflow for in silico off-target prediction.

Part 2: The Experimental Screen: Broad In Vitro Safety Profiling

Expertise & Experience: While computational predictions are invaluable for guidance, they must be validated by empirical data. The industry-standard approach is to screen the compound against a panel of targets known to be implicated in adverse drug reactions.[2][5] The objective here is not exhaustive characterization, but broad surveillance. We aim to identify any significant "red flags" early by testing at a single, relatively high concentration (typically 1-10 µM). A positive "hit" in these panels does not automatically disqualify a compound, but it mandates further investigation.

Methodologies & Protocol: Executing a Primary Safety Screen

The most efficient method is to utilize a commercial service that offers standardized safety panels. A common and highly valuable starting point is a core panel that includes targets associated with the most frequent or severe ADRs.

Experimental Protocol: Safety Panel Screening

  • Compound Preparation & Submission:

    • Action: Prepare a high-concentration stock solution of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (e.g., 10 mM in 100% DMSO). Ensure the highest possible purity (>98%) to avoid confounding results from impurities.

    • Causality: DMSO is a universal solvent for most small molecules. A high-concentration stock is required for serial dilution by the testing facility. Purity is paramount for data integrity.

    • Action: Ship the stock solution, along with a comparator compound (e.g., a previously characterized analog or a known drug with a similar target class), to a contract research organization (CRO) offering safety profiling services (e.g., Eurofins Discovery, Reaction Biology, Pharmaron).[2][4][5]

    • Causality: Including a comparator provides an internal control and contextualizes the results of the novel compound.

  • Assay Execution (at CRO):

    • Action: The CRO will perform a series of radioligand binding assays. The test compound is added at a final concentration of 10 µM to an assay mixture containing a specific receptor, transporter, or enzyme and a corresponding radioactively labeled ligand.

    • Causality: Binding assays are a robust and high-throughput method to assess direct physical interaction. If the test compound binds to the target protein, it will displace the radioligand, leading to a decrease in the measured radioactive signal.

  • Data Analysis & Interpretation:

    • Action: The primary data is delivered as "% inhibition" or "% displacement" at the tested concentration, relative to a control.

    • Causality: A standard threshold for a "hit" is >50% inhibition. This indicates a significant interaction that warrants follow-up. It is critical to analyze the profile as a whole. A compound hitting multiple unrelated targets suggests general promiscuity or potential issues with aggregation, whereas a hit on a single, specific off-target is a more tractable problem to solve through medicinal chemistry.

Data Presentation: Hypothetical Safety Panel Results

Below is a table summarizing potential results for our lead compound compared to a hypothetical alternative.

Target ClassTarget Name4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (% Inhibition @ 10 µM)Alternative Compound A (% Inhibition @ 10 µM)Associated Clinical Risk
Ion Channel hERG (KCNH2) 65% 15%Cardiac Arrhythmia (QT Prolongation)
GPCR Adrenergic α145%55%Hypotension, Dizziness
GPCR Dopamine D212%8%Neurological Side Effects
GPCR Muscarinic M18%5%Anticholinergic Effects (Dry Mouth)
Enzyme COX-15%68%GI Bleeding, Ulceration
Enzyme PDE318%10%Cardiovascular Effects
Transporter Serotonin (SERT)25%19%Serotonin Syndrome, Nausea

This data is illustrative and does not represent actual experimental results.

Interpretation: In this hypothetical scenario, our lead compound shows a significant interaction with the hERG potassium channel, a critical red flag for potential cardiotoxicity. In contrast, "Alternative Compound A" has a cleaner hERG profile but shows potential liabilities at the Adrenergic α1 receptor and a strong inhibition of COX-1. This comparative data is essential for making informed decisions about which chemical scaffold to advance.

Part 3: Mechanistic Validation: From In Vitro Hit to Cellular Consequence

Methodologies & Protocol: Confirming Functional Off-Target Activity

Given the hypothetical hERG interaction from our screen, the highest priority is to confirm functional channel modulation.

Experimental Protocol: Patch-Clamp Electrophysiology for hERG

  • Cell Line Selection:

    • Action: Utilize a stable mammalian cell line (e.g., HEK293) that has been engineered to express the hERG (KCNH2) channel.

    • Causality: These engineered cell lines provide a robust and isolated system to measure the specific electrical currents passing through the hERG channel without interference from other endogenous channels.

  • Compound Application:

    • Action: Prepare a dose-response curve of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine, typically spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 30 µM).

    • Causality: A full dose-response curve is essential to determine the potency (IC50) of the compound's effect on the channel, which is a critical parameter for risk assessment.

  • Patch-Clamp Recording:

    • Action: Using the whole-cell patch-clamp technique, measure the hERG channel current in response to a specific voltage protocol before and after the application of the compound at each concentration.

    • Causality: Patch-clamp is the gold-standard functional assay for ion channels. It provides direct, real-time measurement of ion flow, allowing for precise quantification of channel inhibition or activation.

  • Data Analysis:

    • Action: Calculate the percentage of current inhibition at each concentration. Plot the dose-response curve and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

    • Causality: The IC50 value provides a quantitative measure of potency. This value can be compared to the compound's on-target potency to calculate a "selectivity window." A small window between off-target and on-target potency indicates a higher risk of clinical side effects.

Mandatory Visualization: Off-Target Evaluation & Decision Workflow

Decision_Workflow cluster_outcomes Project Decisions start Novel Compound insilico In Silico Profiling (Prediction) start->insilico invitro Broad In Vitro Safety Panel (>50% Inhibition Threshold) insilico->invitro Guides Assay Selection decision1 Significant Hits Identified? invitro->decision1 cellular Functional Cellular Assay (e.g., Patch-Clamp, CETSA) decision1->cellular Yes advance Advance Compound (Acceptable Risk Profile) decision1->advance No decision2 Functional Effect Confirmed? cellular->decision2 optimize Chemical Optimization (Mitigate Off-Target) decision2->optimize Yes (Tractable) decision2->advance No stop Terminate Compound (Unacceptable Risk) decision2->stop Yes (Intractable)

Caption: Decision-making workflow for off-target evaluation.

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-tiered strategy for the evaluation of off-target effects, using the novel derivative 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine as a model. By integrating predictive in silico tools with broad in vitro screening and targeted functional validation, researchers can build a comprehensive understanding of a compound's safety profile.

The hypothetical data presented underscores a critical lesson: no compound is perfect. The goal of off-target profiling is not to find a molecule with zero off-target interactions, but to identify, understand, and quantify potential risks. This knowledge empowers drug development professionals to make informed, data-driven decisions—whether that means advancing a candidate with a manageable risk profile, redesigning a molecule to enhance its selectivity, or terminating a program with an intractable liability. This systematic de-risking process is fundamental to improving the efficiency and success rate of therapeutic development.

References

  • ChemBK. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. Available at: [Link]

  • Frontiers in Immunology. (2022). Off-target effects in CRISPR/Cas9 gene editing. Available at: [Link]

  • PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. Available at: [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available at: [Link]

  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]

  • Synthego. CRISPR Off-Target Editing: Prediction, Analysis, and More. Available at: [Link]

  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. Available at: [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • PubMed Central. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system. Available at: [Link]

  • ResearchGate. In silico tools for off-target prediction. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]

  • PubMed Central. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Available at: [Link]

  • PubMed. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Available at: [Link]

  • G3 Genes|Genomes|Genetics. (2019). Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring. Available at: [Link]

  • ACS Publications. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase. Available at: [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

  • Google Patents. (2011). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Available at: [Link]

  • PubMed Central. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Available at: [Link]

  • bioRxiv. (2024). Scalable assessment of genome editing off-targets associated with genetic variants. Available at: [Link]

  • bioRxiv. (2024). Evidence of off-target probe binding affecting 10x Genomics Xenium gene panels compromise accuracy of spatial transcriptomic profiling. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

  • ResearchGate. Methods for detecting off-target effects of CRISPR/Cas9. Available at: [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Available at: [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.